4-Fluoro-1H-indazole-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNORABQJKZNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646376 | |
| Record name | 4-Fluoro-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
447-44-9 | |
| Record name | 4-Fluoro-1H-indazole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=447-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Fluoro-1H-indazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-1H-indazole-6-carboxylic acid, a fluorinated indazole derivative, is a pivotal building block in contemporary medicinal chemistry. Its unique structural features, including the indazole core, a fluorine substituent, and a carboxylic acid moiety, make it a highly sought-after intermediate in the synthesis of pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound, with a particular focus on its application in the development of kinase inhibitors for cancer therapy. Detailed experimental protocols for its synthesis and use in relevant biological assays are also presented, alongside visualizations of key experimental workflows.
Chemical and Physical Properties
This compound (CAS Number: 447-44-9) is a solid compound at room temperature.[1][2] It is essential to store this chemical in a dry, sealed environment at temperatures between 2-8°C.[1] The indazole core is a privileged structure in drug discovery, known for imparting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug product. The carboxylic acid group provides a convenient handle for further chemical modifications and can participate in crucial hydrogen bonding interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 447-44-9 | [1][3][4] |
| Molecular Formula | C₈H₅FN₂O₂ | [1][2] |
| Molecular Weight | 180.14 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C | [1] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While a complete set of spectra for this specific compound is not publicly available, representative data for related indazole carboxylic acids and fluoro-indazoles can be found in the literature. Researchers should expect characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectra that correspond to the fluoro-indazole-carboxylic acid scaffold. For example, the aromatic protons and the carboxylic acid proton will have distinct chemical shifts in the ¹H NMR spectrum. The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons, the carboxylic acid carbon, and the carbon atoms influenced by the fluorine substituent. The IR spectrum will exhibit characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, as well as C-F and N-H stretching vibrations. Mass spectrometry will confirm the molecular weight of the compound.
Synthesis
While a specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature, a general understanding of the synthetic routes to similar indazole derivatives can be extrapolated. The synthesis of substituted indazoles often involves the cyclization of appropriately substituted phenylhydrazines or other related precursors.
A potential synthetic workflow for this compound could involve the following key steps, starting from a commercially available substituted toluene or benzoic acid derivative. This generalized workflow is for illustrative purposes and would require optimization for this specific target molecule.
Caption: A potential synthetic workflow for this compound.
Pharmacological Properties and Applications
The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors.[2] The indazole core can mimic the adenine region of ATP, the natural substrate for kinases, and form key hydrogen bond interactions within the ATP-binding pocket of the enzyme.
Mechanism of Action as a Kinase Inhibitor Intermediate
Derivatives of this compound are designed to act as ATP-competitive inhibitors. The carboxylic acid group can be functionalized to introduce various side chains that can interact with specific amino acid residues in the kinase active site, thereby conferring selectivity for a particular kinase target. The fluorine atom can enhance the binding affinity and modulate the physicochemical properties of the inhibitor.
The general mechanism of action for a kinase inhibitor derived from this scaffold is illustrated below:
Caption: Generalized mechanism of kinase inhibition by an indazole derivative.
Potential Kinase Targets
While specific kinase targets for derivatives of this compound are not explicitly detailed in the available literature, the broader class of indazole-based inhibitors has shown activity against a range of kinases implicated in cancer, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth and division.
-
Fibroblast Growth Factor Receptors (FGFRs): Play a role in cell proliferation, differentiation, and migration.[5]
-
Src family kinases: Involved in various signaling pathways that control cell growth, adhesion, and motility.
Further research is necessary to elucidate the specific kinase inhibition profile of derivatives synthesized from this compound.
Experimental Protocols
The following are generalized protocols for experiments that would be relevant for characterizing the biological activity of compounds derived from this compound.
Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a typical workflow for determining the in vitro potency (IC₅₀) of a test compound against a specific kinase.
Caption: A generalized workflow for a kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (derived from this compound) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound to obtain a range of concentrations for IC₅₀ determination.
-
Prepare assay buffer containing the purified kinase enzyme, its specific substrate (peptide or protein), and ATP at a concentration near its Km value.
-
-
Assay Execution:
-
In a multi-well plate, add the serially diluted test compound.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to each well.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.
-
-
Signal Detection:
-
Stop the reaction and measure the kinase activity. Various detection methods can be used, such as:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[6]
-
Fluorescence-based assays (e.g., TR-FRET): Using fluorescently labeled antibodies or substrates to detect phosphorylation.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Conclusion
This compound is a molecule of significant interest to the drug discovery and development community. Its versatile chemical nature makes it an ideal scaffold for the synthesis of novel kinase inhibitors with potential applications in oncology and other therapeutic areas. While there is a need for more comprehensive public data on its specific physicochemical properties and biological activities, the information presented in this guide provides a solid foundation for researchers and scientists working with this compound. The provided experimental workflows offer a starting point for the biological evaluation of new chemical entities derived from this valuable building block. Further investigation into the synthesis and pharmacological profiling of this compound derivatives is warranted to fully explore their therapeutic potential.
References
- 1. 447-44-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound|CAS 447-44-9 [benchchem.com]
- 3. 4-FLUORO-6-(1H)INDAZOLE CARBOXYLIC ACID (1 x 1 g) | Reagentia [reagentia.eu]
- 4. 4-FLUORO-6-(1H)INDAZOLE CARBOXYLIC ACID (1 x 100 mg) | Reagentia [reagentia.eu]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure Elucidation of 4-Fluoro-1H-indazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and characterization of 4-Fluoro-1H-indazole-6-carboxylic acid, a key building block in medicinal chemistry. Given its role in the synthesis of pharmacologically active agents, particularly kinase inhibitors, a thorough understanding of its structural and physicochemical properties is paramount.[1] This document outlines the expected physicochemical properties and provides detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide presents a generalized workflow for structure elucidation and a hypothetical signaling pathway to illustrate the potential application context of molecules derived from this scaffold.
Introduction
This compound (CAS No. 447-44-9) belongs to the class of fluorinated indazole derivatives. The indazole core is recognized as a "privileged scaffold" in drug discovery, known to be a component of molecules with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] The presence of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability.[4] The carboxylic acid functional group provides a reactive handle for further chemical modifications, making it a versatile starting material for the synthesis of more complex molecules.[1] This guide serves as a practical resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 447-44-9 | [5][6][7] |
| Molecular Formula | C₈H₅FN₂O₂ | [1][8] |
| Molecular Weight | 180.14 g/mol | [1] |
| Appearance | Solid | [8] |
| Boiling Point | 442.0 ± 25.0 °C at 760 mmHg | [8] |
| Purity | Typically >98% | [8] |
| Storage | Store sealed in a dry environment at room temperature. | [1][8] |
Spectroscopic Data for Structure Elucidation
The definitive confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques. While publicly available spectra for this specific compound are limited, this section details the expected spectral characteristics based on the known structure and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | COOH |
| ~13.0 | br s | 1H | N-H |
| ~8.1 | d | 1H | H-7 |
| ~7.8 | d | 1H | H-5 |
| ~7.5 | s | 1H | H-3 |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (Carboxylic Acid) |
| ~160 (d, ¹JCF) | C-4 |
| ~141 | C-7a |
| ~135 | C-3 |
| ~125 | C-6 |
| ~122 | C-3a |
| ~115 (d, ²JCF) | C-5 |
| ~110 (d, ²JCF) | C-7 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~3100 | Medium | N-H stretch |
| 1760-1690 | Strong | C=O stretch (Carboxylic Acid) |
| ~1620 | Medium | C=C stretch (Aromatic) |
| 1320-1210 | Strong | C-O stretch |
| ~1200 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Table 5: Expected Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z |
| High-Resolution MS (HRMS) | ESI⁻ | [M-H]⁻ = 179.0262 |
| Low-Resolution MS (LRMS) | ESI⁻ | [M-H]⁻ = 179.0 |
Experimental Protocols
This section provides detailed methodologies for the key experiments required for the structural elucidation of this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
Spectrometer: Bruker Avance 500 MHz NMR spectrometer (or equivalent).
-
Probes: 5 mm broadband probe.
-
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Temperature: 298 K
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Temperature: 298 K
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction using appropriate software (e.g., TopSpin, MestReNova).
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrumentation:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR accessory.
-
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing:
-
Process the spectrum using the instrument's software to identify the major absorption bands.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of ~10 µg/mL with the mobile phase.
-
-
Instrumentation:
-
System: Agilent 6545 Q-TOF LC/MS system (or equivalent).
-
-
LC Method (for sample introduction):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the compound.
-
Flow Rate: 0.3 mL/min.
-
-
MS Method:
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
-
Data Analysis:
-
Determine the accurate mass of the deprotonated molecule [M-H]⁻ and compare it with the theoretical mass to confirm the elemental composition.
-
Visualizations
Experimental Workflow for Structure Elucidation
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel chemical entity like this compound.
Caption: General workflow for synthesis and structure elucidation.
Hypothetical Signaling Pathway Inhibition
Indazole derivatives are often investigated as kinase inhibitors. The diagram below represents a simplified, hypothetical signaling pathway where a drug derived from this compound could act as an inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound is a valuable building block in the development of new therapeutic agents. This guide provides a foundational framework for its structural elucidation, presenting expected physicochemical and spectroscopic properties, along with detailed experimental protocols. The provided workflows and diagrams offer a practical context for both the analysis and potential application of this compound. A thorough and systematic approach to characterization, as outlined in this document, is essential for ensuring the quality and reliability of research and development efforts in medicinal chemistry.
References
- 1. This compound|CAS 447-44-9 [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. 4-FLUORO-6-(1H)INDAZOLE CARBOXYLIC ACID (1 x 1 g) | Reagentia [reagentia.eu]
- 6. 4-FLUORO-6-(1H)INDAZOLE CARBOXYLIC ACID (1 x 100 mg) | Reagentia [reagentia.eu]
- 7. parchem.com [parchem.com]
- 8. This compound | 447-44-9 [sigmaaldrich.com]
A Technical Guide to the Synthesis of Novel Fluorinated Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities. The strategic incorporation of fluorine atoms into the indazole core can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated indazoles highly sought-after compounds in drug discovery. This technical guide provides an in-depth overview of the core synthetic pathways for accessing novel fluorinated indazole derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological signaling pathways.
I. Core Synthetic Strategies
The synthesis of fluorinated indazoles can be broadly categorized into three main approaches:
-
Direct C-H Fluorination: This method involves the direct introduction of a fluorine atom onto a pre-existing indazole ring. A notable advancement in this area is the regioselective C-3 fluorination of 2H-indazoles.
-
Synthesis from Fluorinated Precursors: This strategy relies on the construction of the indazole ring from starting materials that already contain fluorine atoms. This is a common approach for producing trifluoromethyl-substituted indazoles.
-
Post-synthetic Modification of Fluorinated Indazoles: This involves further functionalization of an already fluorinated indazole scaffold, often through cross-coupling reactions to introduce diverse substituents.
II. Experimental Protocols and Data
This section provides detailed experimental methodologies for key synthetic transformations and summarizes quantitative data for a range of synthesized derivatives.
Direct C-3 Fluorination of 2H-Indazoles with NFSI
A metal-free, regioselective C-3 fluorination of 2H-indazoles has been developed using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent in water.[1][2][3] This method is environmentally friendly and demonstrates broad substrate scope.[1]
General Experimental Protocol: [4][5]
To a reaction tube containing the 2H-indazole (0.2 mmol, 1.0 equiv), N-fluorobenzenesulfonimide (NFSI) (0.3 mmol, 1.5 equiv) is added. Water (2.0 mL) is then added, and the mixture is stirred in a preheated oil bath at 80 °C for 30 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-fluoro-2H-indazole derivative.
Table 1: Substrate Scope for the C-3 Fluorination of 2H-Indazoles with NFSI [4]
| Entry | Substrate (2H-Indazole) | Product | Yield (%) |
| 1 | 2-Phenyl-2H-indazole | 3-Fluoro-2-phenyl-2H-indazole | 87 |
| 2 | 2-(4-Methoxyphenyl)-2H-indazole | 3-Fluoro-2-(4-methoxyphenyl)-2H-indazole | 85 |
| 3 | 2-(4-Chlorophenyl)-2H-indazole | 2-(4-Chlorophenyl)-3-fluoro-2H-indazole | 82 |
| 4 | 2-(4-Nitrophenyl)-2H-indazole | 3-Fluoro-2-(4-nitrophenyl)-2H-indazole | 78 |
| 5 | 2-Methyl-2H-indazole | 3-Fluoro-2-methyl-2H-indazole | 75 |
| 6 | 2-Ethyl-2H-indazole | 2-Ethyl-3-fluoro-2H-indazole | 72 |
| 7 | 5-Chloro-2-phenyl-2H-indazole | 5-Chloro-3-fluoro-2-phenyl-2H-indazole | 80 |
| 8 | 5-Nitro-2-phenyl-2H-indazole | 3-Fluoro-5-nitro-2-phenyl-2H-indazole | 76 |
Reaction conditions: 2H-indazole (0.2 mmol), NFSI (1.5 equiv), H₂O (2.0 mL), 80 °C, 30 min.
Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazoles
Trifluoromethylated pyrimido[1,2-b]indazole derivatives can be efficiently synthesized through the cyclocondensation of 3-aminoindazoles with ethyl 4,4,4-trifluoro-3-oxobutanoate.[6]
General Experimental Protocol for Cyclocondensation:
A mixture of a 3-aminoindazole derivative (1.0 equiv) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 equiv) in a 4:1 mixture of methanol and phosphoric acid is refluxed for 24 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with methanol, and dried under vacuum to yield the desired 2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one derivative.
Table 2: Synthesis of 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one Derivatives
| Entry | 3-Aminoindazole Derivative | Product | Yield (%) |
| 1 | 3-Aminoindazole | 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one | 85 |
| 2 | 5-Chloro-3-aminoindazole | 8-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one | 98 |
| 3 | 5-Fluoro-3-aminoindazole | 8-Fluoro-2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one | 90 |
| 4 | 5-(Trifluoromethyl)-3-aminoindazole | 2,8-Bis(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one | 76 |
| 5 | 5-Nitro-3-aminoindazole | 8-Nitro-2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one | 70 |
Reaction conditions: 3-aminoindazole (1.0 equiv), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 equiv), MeOH/H₃PO₄ (4:1), reflux, 24 h.
Suzuki-Miyaura Cross-Coupling for Further Functionalization
The resulting chlorinated pyrimido[1,2-b]indazole scaffolds can be further functionalized via Suzuki-Miyaura cross-coupling to introduce aryl groups.
General Experimental Protocol for Suzuki-Miyaura Coupling:
A solution of the 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivative (1.0 equiv) in a mixture of 1,4-dioxane/H₂O (4/1) is degassed with argon. Sodium carbonate (3.0 equiv), the corresponding boronic acid (1.3 equiv), and PdCl₂(PPh₃)₂ (0.1 equiv) are then added. The reaction mixture is heated to 90 °C for 1 hour in a sealed tube. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography.
Table 3: Suzuki-Miyaura Coupling of 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole Derivatives
| Entry | Starting Material | Boronic Acid | Product | Yield (%) |
| 1 | 8-Chloro-4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 4-Methoxyphenylboronic acid | 8-Chloro-4-(4-methoxyphenyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 82 |
| 2 | 4-Chloro-2,8-bis(trifluoromethyl)pyrimido[1,2-b]indazole | Phenylboronic acid | 4-Phenyl-2,8-bis(trifluoromethyl)pyrimido[1,2-b]indazole | 75 |
| 3 | 4-Chloro-8-fluoro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 3-Tolylboronic acid | 8-Fluoro-4-(3-tolyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 78 |
| 4 | 4-Chloro-8-nitro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 4-Fluorophenylboronic acid | 8-Nitro-4-(4-fluorophenyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 71 |
Reaction conditions: Chloro-substrate (1.0 equiv), boronic acid (1.3 equiv), Na₂CO₃ (3.0 equiv), PdCl₂(PPh₃)₂ (0.1 equiv), 1,4-dioxane/H₂O (4:1), 90 °C, 1 h.
III. Visualization of Relevant Signaling Pathways
Fluorinated indazole derivatives have shown promise as inhibitors of various kinases and enzymes involved in critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways.
Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.
Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway.
Caption: Pim-1 Kinase Signaling Pathway.
Caption: Nitric Oxide (NO) Signaling Pathway.
IV. Conclusion
The synthesis of novel fluorinated indazole derivatives is a dynamic and evolving field with significant implications for drug discovery. The methodologies outlined in this guide, from direct C-H fluorination to the construction from fluorinated precursors and subsequent functionalization, provide a robust toolkit for medicinal chemists. The ability of these compounds to modulate key signaling pathways, such as those involving EGFR, FGFR, Pim-1 kinase, and NOS, underscores their therapeutic potential. Continued innovation in synthetic strategies will undoubtedly lead to the discovery of new and improved fluorinated indazole-based drug candidates.
References
An In-depth Technical Guide to 4-Fluoro-1H-indazole-6-carboxylic acid (CAS 447-44-9)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Information
4-Fluoro-1H-indazole-6-carboxylic acid, identified by the CAS number 447-44-9, is a fluorinated derivative of indazole-6-carboxylic acid. This compound serves as a crucial building block in the field of medicinal chemistry, primarily owing to the versatile reactivity of its carboxylic acid group and the influence of the fluorine atom on its physicochemical and biological properties. The indazole scaffold is recognized as a "privileged structure" in drug discovery, known for its ability to interact with a wide array of biological targets.[1]
Physicochemical Properties
The introduction of a fluorine atom and a carboxylic acid group onto the indazole core significantly impacts the molecule's polarity, acidity, and potential for intermolecular interactions. These characteristics are pivotal for its role as an intermediate in the synthesis of pharmacologically active compounds.
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O₂ | CymitQuimica[2] |
| Molecular Weight | 180.14 g/mol | Benchchem[1] |
| Physical Form | White to off-white solid | CymitQuimica[2] |
| Boiling Point | 442.0 ± 25.0 °C at 760 mmHg | Sigma-Aldrich |
| Solubility | Soluble in polar solvents | CymitQuimica[2] |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule, with the carboxyl carbon appearing at a characteristic downfield shift.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-F bond vibrations.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily accessible literature, general synthetic strategies for indazole-6-carboxylic acids can be adapted. A common approach involves the cyclization of appropriately substituted phenylhydrazines.
General Synthetic Approach: A Conceptual Workflow
The synthesis of fluorinated indazole carboxylic acids often involves a multi-step process that can be generalized as follows. This conceptual workflow illustrates a plausible synthetic route.
Caption: Conceptual workflow for the synthesis of this compound.
Illustrative Experimental Protocol (Adapted from related syntheses)
The following is a generalized, illustrative protocol for the synthesis of an indazole derivative, which would require optimization for the specific synthesis of this compound.
Step 1: Synthesis of a Substituted Phenylhydrazine
-
Dissolve the corresponding aniline precursor in an appropriate solvent (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of a reducing agent (e.g., stannous chloride in hydrochloric acid).
-
Slowly add the diazonium salt solution to the reducing agent solution, keeping the temperature controlled.
-
Stir the reaction mixture for several hours to allow for the reduction to the phenylhydrazine.
-
Isolate the phenylhydrazine product, often as a hydrochloride salt, by filtration.
Step 2: Cyclization to the Indazole Ring
-
React the synthesized phenylhydrazine with a suitable carbonyl compound or its equivalent under acidic or basic conditions.
-
Heat the reaction mixture to promote intramolecular cyclization.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it.
-
Extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired indazole derivative.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors for cancer therapy.[1] The indazole core can mimic the purine ring of ATP, enabling it to bind to the ATP-binding site of kinases. The fluorine atom can enhance binding affinity and modulate the pharmacokinetic properties of the final compound.
Role as a Scaffold for Kinase Inhibitors
The development of kinase inhibitors is a major focus in oncology research. The general workflow for discovering and developing a kinase inhibitor using a scaffold like this compound is outlined below.
Caption: Workflow for kinase inhibitor discovery starting from the indazole scaffold.
Illustrative Biological Assay Protocol: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of a compound derived from this compound against a specific kinase.
Materials:
-
Test compound (dissolved in DMSO)
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For instance, in an ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based signal.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways
While specific signaling pathways directly modulated by this compound itself are not documented, its derivatives are designed to target key kinases in various signaling cascades implicated in cancer and other diseases. A primary example is the inhibition of receptor tyrosine kinases (RTKs) which are often dysregulated in cancer.
General Receptor Tyrosine Kinase (RTK) Signaling Pathway
The diagram below illustrates a simplified, generalized RTK signaling pathway that is a common target for inhibitors derived from indazole scaffolds.
Caption: Simplified RTK signaling pathway and the point of intervention for kinase inhibitors.
This technical guide provides a foundational understanding of this compound (CAS 447-44-9) for its application in research and drug development. The information presented is based on available data and established principles in medicinal chemistry. Researchers are encouraged to consult peer-reviewed literature for more specific and detailed experimental procedures.
References
The Indazole Scaffold: A Privileged Core for Potent and Selective Kinase Inhibition
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole moiety has emerged as a cornerstone in the design of kinase inhibitors, leading to the development of several clinically approved drugs and a multitude of investigational agents for diseases ranging from cancer to neurodegenerative disorders. This bicyclic heteroaromatic system serves as a versatile scaffold that can be strategically decorated to achieve high potency and selectivity against a wide array of protein kinases. This technical guide delves into the intricate mechanisms of action of indazole-based kinase inhibitors, providing a comprehensive overview of their binding modes, structure-activity relationships (SAR), and the experimental methodologies used for their characterization.
Core Mechanism of Action: ATP-Competitive Inhibition
The predominant mechanism of action for the vast majority of indazole-based kinase inhibitors is competitive inhibition at the ATP-binding site of the target kinase. Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. Indazole-based inhibitors are designed to mimic the purine ring of ATP, enabling them to occupy the ATP-binding pocket and prevent the natural substrate from binding. This blockade of ATP binding effectively halts the phosphorylation cascade, thereby modulating the downstream signaling pathway.
The indazole core itself is crucial for establishing key interactions within the hinge region of the kinase, a flexible loop that connects the N- and C-lobes of the catalytic domain. The nitrogen atoms of the indazole ring frequently act as hydrogen bond donors and acceptors, forming critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. These interactions anchor the inhibitor in the active site, providing a stable foundation for further interactions that enhance potency and selectivity.
Binding Modes and Structure-Activity Relationships (SAR)
The versatility of the indazole scaffold allows for diverse substitution patterns, which in turn dictate the inhibitor's binding mode and selectivity profile. Generally, indazole-based inhibitors can be classified based on their interaction with the "DFG" motif of the kinase activation loop, which can adopt a "DFG-in" (active) or "DFG-out" (inactive) conformation.
-
Type I Inhibitors (DFG-in): These inhibitors bind to the active conformation of the kinase. The indazole core typically forms one or more hydrogen bonds with the hinge region. Substituents at various positions of the indazole ring are strategically chosen to occupy adjacent hydrophobic pockets and interact with specific residues, thereby enhancing affinity and selectivity. For instance, in the case of certain Aurora kinase inhibitors, the indazole scaffold binds to the hinge residues Glu211 and Ala213.
-
Type II Inhibitors (DFG-out): These inhibitors stabilize the inactive conformation of the kinase by binding to a site that extends into a hydrophobic pocket created by the outward flip of the DFG motif. This mode of inhibition can offer improved selectivity as the "DFG-out" conformation is less conserved across the kinome. The design of 3-amino-1H-indazol-6-yl-benzamides as type II inhibitors targeting FLT3, c-Kit, and PDGFRα showcases this approach.
The structure-activity relationships of indazole-based inhibitors are highly dependent on the specific kinase being targeted. However, some general principles have emerged from numerous studies:
-
Substitutions at N1 and N2: The position of substitution on the indazole nitrogen can significantly impact activity. For some kinases like FGFR1, the presence of a nitrogen at the 2-position is crucial for inhibition.
-
Substitutions at C3: The 3-position is often a key point for introducing moieties that can form additional hydrogen bonds or occupy hydrophobic pockets. For example, a 3-aminoindazole group can effectively occupy the hinge region of FGFR1.
-
Substitutions on the Benzenoid Ring (C4-C7): These positions are frequently utilized to introduce larger substituents that can extend into other regions of the ATP-binding site, influencing selectivity and pharmacokinetic properties. For instance, substitutions at the C5 or C6 position of indazole with phenyl urea, phenyl amide, or benzylamine have been shown to enhance activity against Aurora kinases.
Quantitative Analysis of Indazole-Based Kinase Inhibitors
The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their equilibrium dissociation constant (Ki). The following tables summarize the in vitro potency of selected indazole-based inhibitors against their primary targets.
| Inhibitor | Target Kinase(s) | IC50 / Ki (nM) | Reference |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | 10, 30, 47, 84, 74, 140 | |
| Niraparib | PARP-1, PARP-2 | 3.8, 2.1 | |
| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4 | 1.2, 2.5, 6.4, 30 | |
| Linifanib | VEGFR, PDGFR | - | |
| SR-1459 | ROCK-II | 13 | |
| SR-715 | ROCK-II | 80 | |
| SR-899 | ROCK-II | 100 | |
| Compound 14c (FGFR1 inhibitor) | FGFR1 | 9.8 | |
| Compound 53d (Aurora A inhibitor) | Aurora A | < 1 μM | |
| Compound 25c (JNK3 inhibitor) | JNK3 | 85.21 | |
| C05 (PLK4 inhibitor) | PL |
An In-depth Technical Guide to 4-Fluoro-1H-indazole-6-carboxylic acid: From Discovery to Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-1H-indazole-6-carboxylic acid, a fluorinated derivative of the indazole scaffold, has emerged as a crucial building block in medicinal chemistry. Its unique structural features make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of this compound. It further delves into its application in the development of kinase inhibitors, with a particular focus on its role in the creation of novel therapeutics targeting cancer and inflammatory diseases. Detailed experimental protocols, quantitative physicochemical and biological data, and diagrammatic representations of relevant signaling pathways are presented to serve as a practical resource for researchers in the field.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities.[1] The introduction of a fluorine atom to this scaffold can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of the resulting molecules. This compound (CAS 447-44-9) combines the advantageous properties of the indazole core with the unique electronic contributions of a fluorine substituent, making it a highly sought-after intermediate in drug discovery.[2]
While the precise historical details of the initial discovery of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of fluorinated indazoles in the late 20th and early 21st centuries for the development of novel therapeutic agents. Its utility is particularly pronounced in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 447-44-9 | [2][3] |
| Molecular Formula | C₈H₅FN₂O₂ | [2] |
| Molecular Weight | 180.14 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in polar solvents | [3] |
| Boiling Point | 442.0 ± 25.0 °C at 760 mmHg | |
| Storage | Store sealed in a dry environment at room temperature | [2] |
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process. While a specific, publicly available, detailed protocol for its direct synthesis is not extensively documented, a general and plausible synthetic route can be inferred from the synthesis of structurally similar indazole derivatives. A common approach involves the cyclization of a substituted phenylhydrazine or related precursors.
Below is a generalized experimental protocol based on established indazole synthesis methodologies. Note: This is a representative protocol and may require optimization.
Representative Experimental Protocol: Synthesis of a Fluorinated Indazole Carboxylic Acid Derivative
This protocol is adapted from the synthesis of similar indazole compounds and outlines the key chemical transformations.
Step 1: Nitration of a Fluorinated Toluene Derivative A solution of a suitable fluorinated and carboxylated toluene derivative is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature to introduce a nitro group onto the aromatic ring.
Step 2: Reduction of the Nitro Group The nitro-substituted intermediate is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Step 3: Diazotization and Cyclization The resulting amino compound is diazotized using sodium nitrite in an acidic medium. The diazonium salt intermediate then undergoes intramolecular cyclization to form the indazole ring.
Step 4: Hydrolysis of the Carboxylic Ester (if applicable) If the synthesis starts with an esterified carboxylic acid, a final hydrolysis step using a base like sodium hydroxide is required to yield the desired this compound.
Logical Workflow for a Generalized Indazole Synthesis
References
- 1. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|CAS 447-44-9 [benchchem.com]
- 3. CAS 447-44-9: this compound [cymitquimica.com]
Navigating the Physicochemical Landscape of 4-Fluoro-1H-indazole-6-carboxylic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-1H-indazole-6-carboxylic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] Its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in drug discovery and development, influencing formulation, bioavailability, and shelf-life. This technical guide provides an in-depth overview of the core solubility and stability characteristics of this compound. It outlines detailed experimental protocols for the assessment of these properties and presents a framework for understanding its behavior in various pharmaceutical contexts.
Chemical and Physical Properties
While specific experimental data for the solubility and stability of this compound is not extensively available in public literature, its structural motifs provide insight into its expected properties. The presence of a carboxylic acid group suggests pH-dependent aqueous solubility, with higher solubility expected at basic pH. The fluorinated indazole core contributes to its potential as a kinase inhibitor, a class of drugs for which solubility can be a significant challenge.[3] The compound is generally described as a white to off-white solid and is noted to be soluble in polar solvents.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O₂ | [1] |
| Molecular Weight | 180.14 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| General Solubility | Soluble in polar solvents | [2] |
Solubility Assessment: Experimental Protocols
The determination of a compound's solubility is a cornerstone of pre-formulation and drug development. Both kinetic and thermodynamic solubility assays are crucial for a comprehensive understanding.
Kinetic Solubility Assay
Kinetic solubility provides a high-throughput assessment of how quickly a compound dissolves, which is particularly useful in early drug discovery for screening large numbers of compounds.[4]
Protocol: Nephelometric Kinetic Solubility Assay [5][6]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of less than 1%.
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period, typically 1-2 hours.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.
Thermodynamic Solubility Assay
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for formulation development.[7][8]
Protocol: Shake-Flask Method for Thermodynamic Solubility [6][9]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Assessment: Experimental Protocols
Understanding the chemical stability of a drug candidate is mandated by regulatory agencies and is critical for ensuring patient safety and product efficacy.[10] Forced degradation studies are performed to identify potential degradation products and pathways.[11][12]
Forced Degradation Studies
These studies expose the drug substance to stress conditions more severe than accelerated stability testing to predict its long-term stability.[13][14]
Protocol: Forced Degradation (Stress Testing) [11][14]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat the solution at 60°C for 48 hours.
-
Thermal Degradation (Solid): Store the solid compound at 60°C for 48 hours.
-
Photostability: Expose the solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector) to quantify the parent compound and detect any degradation products.
Role in Signaling Pathways
Indazole derivatives are well-recognized as privileged scaffolds in the development of kinase inhibitors.[3][15] These inhibitors often target ATP-binding sites of kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. While the specific targets of this compound are not defined in the available literature, its structure is consistent with that of a kinase inhibitor. The following diagram illustrates a generic kinase signaling pathway that could be targeted by such a molecule.
Caption: Generic Kinase Signaling Pathway
Conclusion
While specific quantitative data on the solubility and stability of this compound are limited, this guide provides a comprehensive framework for its characterization. The detailed experimental protocols for solubility and stability assessment are essential for any research or development program involving this compound. Furthermore, understanding its potential role as a kinase inhibitor within cellular signaling pathways provides a rationale for its application in drug discovery, particularly in oncology.[3][15] The methodologies and concepts presented herein are critical for advancing our understanding and utilization of this important chemical entity.
References
- 1. This compound|CAS 447-44-9 [benchchem.com]
- 2. CAS 447-44-9: this compound [cymitquimica.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. evotec.com [evotec.com]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. Forced Degradation Testing | SGS USA [sgs.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. Forced Degradation Studies - STEMart [ste-mart.com]
- 15. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of 4-Fluoro-1H-indazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Fluoro-1H-indazole-6-carboxylic acid. These predictions are based on established principles of spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | COOH |
| ~11.0 | br s | 1H | N-H |
| ~8.1 | d | 1H | Ar-H |
| ~7.8 | d | 1H | Ar-H |
| ~7.5 | s | 1H | Ar-H |
Prediction based on typical chemical shifts for carboxylic acid and N-H protons in heterocyclic systems, and aromatic protons in substituted indazoles.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Carboxylic Acid) |
| ~155 (d, ¹JCF ≈ 240 Hz) | C-F |
| ~140 | C (Quaternary) |
| ~135 | C (Quaternary) |
| ~125 | CH (Aromatic) |
| ~120 | C (Quaternary) |
| ~115 (d, ²JCF ≈ 20 Hz) | CH (Aromatic) |
| ~110 | CH (Aromatic) |
Prediction based on characteristic chemical shifts for carboxylic acids, fluoro-substituted aromatic carbons, and indazole ring carbons. The carbon attached to fluorine will appear as a doublet with a large one-bond C-F coupling constant, and adjacent carbons will show smaller two- or three-bond couplings.
Table 3: Predicted IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3100 | Medium | N-H stretch |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1450 | Medium | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch |
| ~1100 | Strong | C-F stretch |
Prediction based on typical vibrational frequencies for functional groups present in the molecule. Carboxylic acid O-H stretches are characteristically broad due to hydrogen bonding.[1][2]
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 180.03 | [M]+, Molecular Ion (for C₈H₅FN₂O₂) |
| 163.03 | [M-OH]+ |
| 152.03 | [M-CO]+ |
| 135.03 | [M-COOH]+ |
Prediction based on the molecular formula C₈H₅FN₂O₂ and common fragmentation patterns for carboxylic acids, such as the loss of hydroxyl, carbonyl, and carboxyl groups.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial, and DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and allow for the observation of exchangeable protons (NH and OH).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
The spectral width should encompass the expected range for all carbon environments (e.g., 0-200 ppm).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Methodology:
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 1-10 µg/mL.[3]
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity for the molecular ion.
-
For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition of the parent and fragment ions.
Visualizations
Plausible Synthetic Pathway
The following diagram illustrates a potential synthetic route for this compound, adapted from known syntheses of related indazole derivatives.
Spectroscopic Analysis Workflow
This diagram outlines the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.
References
potential therapeutic targets for 4-Fluoro-1H-indazole-6-carboxylic acid
An In-Depth Technical Guide on the Potential Therapeutic Targets for Derivatives of 4-Fluoro-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the therapeutic potential of molecules derived from the versatile building block, this compound. While this compound itself is primarily a synthetic intermediate, the indazole core it possesses is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with significant pharmacological activity. This document outlines the key therapeutic areas where indazole derivatives have shown promise, details the specific molecular targets, provides quantitative data where available, and describes relevant experimental methodologies.
Introduction to this compound and the Indazole Moiety
This compound is a fluorinated indazole derivative that serves as a crucial starting material in the synthesis of complex, biologically active molecules.[1] Its structure, featuring a carboxylic acid group and a fluorine atom on the indazole scaffold, makes it an ideal intermediate for developing potent and selective therapeutic agents. The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in the design of drugs targeting a wide array of diseases, including cancer, inflammation, and neurological disorders.[1][2][3][4][5][6]
Key Therapeutic Areas and Molecular Targets
The indazole scaffold has been successfully utilized to develop inhibitors and modulators for a variety of molecular targets. The following sections detail the most prominent of these, categorized by therapeutic area.
Oncology
The development of kinase inhibitors is a major focus in cancer therapy, and the indazole core has proven to be a highly effective scaffold for this purpose.[7] Derivatives of indazole have been shown to target a range of protein kinases involved in tumor growth, proliferation, and angiogenesis.
Key Kinase Targets:
-
Polo-like kinase 4 (PLK4): A critical regulator of centriole duplication, its overexpression is linked to several cancers. Indazole-based compounds have been developed as potent PLK4 inhibitors.[8]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors. Axitinib, an indazole-containing drug, is a potent VEGFR inhibitor.[8]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. The indazole framework has been used to design FGFR inhibitors.[9]
-
Epidermal Growth Factor Receptor (EGFR): A well-established target in cancer therapy, particularly in non-small cell lung cancer.
-
c-Met: A receptor tyrosine kinase that plays a role in tumor invasion and metastasis.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle.
-
Pim Kinases: A family of serine/threonine kinases involved in cell survival and proliferation.[10]
-
Akt (Protein Kinase B): A central node in signaling pathways that promote cell survival and growth.
Quantitative Data for Indazole-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | IC50/Ki (nM) | Reference |
| Indazole Derivative | PLK4 | Ki = 4.2 | [8] |
| Indazole-Pyridine Analogue | Akt | Ki = 0.16 | |
| 3-(pyrazin-2-yl)-1H-indazole derivative | Pim-1 | IC50 = 0.4 | [10] |
| 3-(pyrazin-2-yl)-1H-indazole derivative | Pim-2 | IC50 = 1.1 | [10] |
| 3-(pyrazin-2-yl)-1H-indazole derivative | Pim-3 | IC50 = 0.4 | [10] |
| 3-Aminoindazole Derivative (Entrectinib) | Anaplastic Lymphoma Kinase (ALK) | IC50 = 12 | [10] |
Inflammatory Diseases
Indazole derivatives have demonstrated significant anti-inflammatory properties through various mechanisms.[11][12][13] This includes the inhibition of key enzymes and signaling pathways involved in the inflammatory response.
Key Anti-inflammatory Targets:
-
Cyclooxygenase-2 (COX-2): A key enzyme in the production of prostaglandins, which are mediators of inflammation and pain.[14]
-
Calcium-Release Activated Calcium (CRAC) Channels: These channels play a crucial role in the activation of mast cells, which release pro-inflammatory mediators. Indazole-3-carboxamides have been identified as potent CRAC channel blockers.[15]
-
Pro-inflammatory Cytokines: Indazole compounds have been shown to inhibit the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[12]
Quantitative Data for Indazole-Based Anti-Inflammatory Agents
| Compound Class | Target/Assay | IC50 (µM) | Reference |
| Indazole-3-carboxamide (12d) | CRAC Channel (Calcium Influx) | 0.67 | [15] |
| Indazole-3-carboxamide (12d) | TNF-α Production | 0.28 | [15] |
| Indazole | TNF-α Inhibition | 220.11 | [12] |
| 5-Aminoindazole | TNF-α Inhibition | 230.19 | [12] |
| 6-Nitroindazole | IL-1β Inhibition | 100.75 | [12] |
Neurological Disorders
The indazole scaffold is also being explored for the treatment of neurodegenerative diseases and other neurological conditions.[9][16]
Key Neurological Targets:
-
Monoamine Oxidase (MAO): Indazole derivatives have been investigated as inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters. MAO inhibitors are used in the treatment of Parkinson's disease and depression.[9]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. The LRRK2 antagonist MLi-2, an indazole-based compound, has shown efficacy in preclinical models.[9]
-
Voltage-gated Sodium Channels: Modulation of these channels is a therapeutic strategy for various neurological disorders. Oxadiazolylindazole compounds have been identified as neuroprotective sodium channel modulators.[17]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel compounds. Below are generalized protocols for key assays used to characterize indazole derivatives.
Kinase Inhibition Assay (General Protocol)
This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (solubilized in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate (e.g., 384-well)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound to the wells of the microplate.
-
Add the kinase and substrate solution to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Anti-Inflammatory Assay (TNF-α Secretion)
This protocol outlines a cell-based assay to measure the inhibitory effect of a compound on the secretion of the pro-inflammatory cytokine TNF-α.
-
Reagents and Materials:
-
Human monocytic cell line (e.g., THP-1) or primary immune cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
LPS (Lipopolysaccharide) to stimulate cytokine release
-
Test compound (solubilized in DMSO)
-
TNF-α ELISA kit
-
96-well cell culture plate
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS to induce TNF-α production.
-
Incubate for a defined period (e.g., 4-6 hours).
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition of TNF-α secretion for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations: Signaling Pathways and Drug Discovery Workflow
The following diagrams illustrate key signaling pathways involving targets of indazole derivatives and a generalized workflow for drug discovery starting from the this compound core.
Caption: Generalized drug discovery workflow using the indazole scaffold.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pharmacological Properties of Indazole Derivatives: Recent Develo...: Ingenta Connect [ingentaconnect.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]
- 15. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
- 17. Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Fluoro-1H-indazole-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Fluoro-1H-indazole-6-carboxylic acid is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents.[1] Its structure, featuring a fluorinated indazole core and a carboxylic acid moiety, allows for diverse functionalization and interaction with biological targets. This document provides a detailed two-step protocol for the synthesis of this compound, commencing from commercially available starting materials. The described methodology is based on established chemical transformations, including an indazole synthesis via diazotization and cyclization, followed by an oxidation of a methyl group.
Overall Reaction Scheme: The synthesis of this compound is proposed to proceed via a two-step sequence:
-
Step 1: Synthesis of 4-Fluoro-6-methyl-1H-indazole from 3-fluoro-5-methylaniline.
-
Step 2: Oxidation of 4-Fluoro-6-methyl-1H-indazole to the desired this compound.
Step 1: Synthesis of 4-Fluoro-6-methyl-1H-indazole
This step involves the formation of the indazole ring from a substituted aniline precursor, a transformation that can be achieved through methods such as the Jacobson indazole synthesis. This process generally involves the diazotization of an N-acylated o-toluidine derivative followed by intramolecular cyclization.
Experimental Protocol:
1.1 Acetylation of 3-fluoro-5-methylaniline:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-5-methylaniline (1.0 eq) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-(3-fluoro-5-methylphenyl)acetamide.
1.2 Diazotization and Cyclization to 4-Fluoro-6-methyl-1H-indazole:
-
Suspend the dried N-(3-fluoro-5-methylphenyl)acetamide (1.0 eq) in a suitable solvent like toluene.
-
Add a nitrosating agent, such as isoamyl nitrite (2.0 eq), to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction mixture should turn from a suspension to a clear solution.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-Fluoro-6-methyl-1H-indazole.
Quantitative Data (Estimated):
| Reagent/Material | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Step 1.1 | |||
| 3-fluoro-5-methylaniline | 1.0 | 125.15 | (e.g., 10 g) |
| Acetic Anhydride | 1.2 | 102.09 | (e.g., 9.8 g, 9.1 mL) |
| Glacial Acetic Acid | - | 60.05 | (e.g., 50 mL) |
| Step 1.2 | |||
| N-(3-fluoro-5-methylphenyl)acetamide | 1.0 | 167.18 | (e.g., from previous step) |
| Isoamyl Nitrite | 2.0 | 117.15 | (e.g., 2 eq based on acetamide) |
| Toluene | - | 92.14 | (e.g., 100 mL) |
| Estimated Yield | - | - | 60-70% over two steps |
Step 2: Oxidation of 4-Fluoro-6-methyl-1H-indazole
The methyl group at the 6-position of the indazole ring is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.[2][3]
Experimental Protocol:
-
In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-Fluoro-6-methyl-1H-indazole (1.0 eq) and a mixture of pyridine and water (e.g., 1:2 v/v).
-
Heat the mixture to 80-90 °C to dissolve the starting material.
-
Slowly add potassium permanganate (KMnO4) (3.0-4.0 eq) portion-wise over 1-2 hours, maintaining the temperature of the reaction mixture. The color of the mixture will change to a deep purple, and a brown precipitate of manganese dioxide (MnO2) will form.
-
After the addition is complete, continue heating the mixture for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide. Wash the filter cake with water.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the pyridine.
-
Acidify the remaining aqueous solution to a pH of 2-3 with concentrated hydrochloric acid (HCl).
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data (Estimated):
| Reagent/Material | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 4-Fluoro-6-methyl-1H-indazole | 1.0 | 150.15 | (e.g., 5 g) |
| Potassium Permanganate (KMnO4) | 3.5 | 158.03 | (e.g., 18.4 g) |
| Pyridine | - | 79.10 | (e.g., 50 mL) |
| Water | - | 18.02 | (e.g., 100 mL) |
| Concentrated HCl | - | 36.46 | (As needed for acidification) |
| Estimated Yield | - | - | 50-60% |
Visualizations
Experimental Workflow:
Caption: Overall workflow for the synthesis of this compound.
Chemical Reaction Pathway:
Caption: Proposed synthetic pathway to this compound.
References
Application Notes and Protocols for the Use of 4-Fluoro-1H-indazole-6-carboxylic Acid in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-1H-indazole-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of potent and selective kinase inhibitors. The indazole scaffold is a privileged structure in drug discovery, known to interact with the ATP-binding site of various kinases. The inclusion of a fluorine atom at the 4-position can enhance binding affinity, metabolic stability, and cell permeability of the final compound. The carboxylic acid moiety at the 6-position provides a convenient handle for synthetic elaboration, most commonly through amide bond formation, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
Target Application: FGFR Kinase Inhibitors
Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases, is a key driver in various cancers. Consequently, the development of small molecule inhibitors targeting FGFRs is a significant area of cancer research. The general structure of many potent FGFR inhibitors consists of a hinge-binding motif and a hydrophobic region that occupies the pocket adjacent to the ATP-binding site. The 4-fluoro-1H-indazole-6-carboxamide scaffold is well-suited to fulfill these structural requirements.
General Synthetic Strategy
The primary synthetic route to generate a library of potential kinase inhibitors from this compound involves an amide coupling reaction with a variety of substituted anilines or other amino-functionalized (hetero)aromatic compounds. This approach allows for the systematic modification of the solvent-exposed region of the inhibitor, which is crucial for achieving high potency and selectivity.
Data Presentation
The following table summarizes representative quantitative data for kinase inhibitors synthesized from indazole-6-carboxylic acid scaffolds, highlighting their potency against FGFR1. This data is illustrative of the potential of derivatives of this compound.
| Compound ID | Target Kinase | R-Group (at 6-carboxamide) | IC50 (nM) |
| 1a | FGFR1 | Phenyl | >1000 |
| 1b | FGFR1 | 3,5-Dimethoxyphenyl | 30.2 |
| 1c | FGFR1 | 3-(4-Methylpiperazin-1-yl)phenyl | 15.0 |
| 1d | FGFR1 | 3-Ethynylphenyl | 5.5 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling via HATU
This protocol describes the synthesis of N-aryl-4-fluoro-1H-indazole-6-carboxamides using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Substituted aniline (e.g., 3,5-dimethoxyaniline)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the substituted aniline (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) in one portion and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the desired N-aryl-4-fluoro-1H-indazole-6-carboxamide.
Protocol 2: Kinase Inhibition Assay (Example: FGFR1)
This protocol outlines a general method for evaluating the in vitro inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Recombinant human FGFR1 kinase
-
ATP
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a white microplate, add the inhibitor solution, recombinant FGFR1 kinase, and the peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Mandatory Visualization
Caption: FGFR Signaling Pathway and Inhibition by 4-Fluoro-1H-indazole-6-carboxamide Derivatives.
Caption: Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation.
Application Notes and Protocols: 4-Fluoro-1H-indazole-6-carboxylic Acid in Oncology Research
Introduction
4-Fluoro-1H-indazole-6-carboxylic acid serves as a crucial heterocyclic building block in the synthesis of numerous potent and selective inhibitors targeting key signaling pathways implicated in cancer progression.[1][2] The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in FDA-approved anti-cancer drugs.[3][4][5] Its derivatives have demonstrated significant therapeutic potential by targeting various protein kinases and enzymes involved in cell proliferation, survival, and DNA repair.[4][6] These notes will focus on the application of indazole derivatives, stemming from scaffolds like this compound, in oncology research, with a specific focus on their role as kinase inhibitors.
Key Applications in Oncology
Derivatives of the indazole core are instrumental in the development of targeted cancer therapies. Their primary applications include:
-
Kinase Inhibition: Many indazole derivatives function as potent inhibitors of various kinases that are often dysregulated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs), Aurora Kinases, and Glycogen Synthase Kinase 3 (GSK-3).[6]
-
PARP Inhibition: The indazole scaffold is also a key component in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors, which are effective in treating cancers with deficiencies in DNA repair mechanisms.[7]
-
Induction of Apoptosis: Certain indazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells by modulating the expression of key apoptotic proteins like Bax, Bcl-2, and cleaved caspase-3.[3][5]
-
Anti-proliferative and Anti-metastatic Effects: These compounds can inhibit the proliferation of various cancer cell lines and prevent cancer cell migration and invasion, key steps in metastasis.[3][5]
Featured Application: Indazole Derivatives as FGFR1 Inhibitors
This section details the application of a representative indazole derivative, conceptually derived from a 4-substituted-1H-indazole scaffold, as a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in various cancers.
Table 1: In Vitro Antiproliferative Activity of Representative Indazole Derivatives
| Compound Reference | Target Cancer Cell Line | IC50 (µM) |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 |
| Compound 88 (SERD) | ER-α | 0.0007 |
| Compound 101 | FGFR1 (enzymatic) | 0.0691 |
| Compound 102 | FGFR1 (enzymatic) | 0.0302 |
Data synthesized from multiple sources for illustrative purposes.[3][4][5]
Signaling Pathway
The following diagram illustrates the role of FGFR1 in cell signaling and the inhibitory action of the indazole derivative.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (FGFR1)
This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against FGFR1.
Materials:
-
Recombinant human FGFR1 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (Indazole derivative)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the FGFR1 enzyme and the substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at the Km value for FGFR1.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
2. Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of a test compound on the proliferation of a cancer cell line (e.g., a line with FGFR1 amplification).
Materials:
-
Cancer cell line (e.g., SNU-16)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (Indazole derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (typically in a serial dilution) or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel indazole derivative in oncology research.
This compound is a valuable starting material for the synthesis of a diverse range of indazole derivatives with significant potential in oncology.[1] The methodologies and data presented here provide a framework for researchers and drug development professionals to explore and advance these promising compounds as targeted cancer therapeutics. The versatility of the indazole scaffold ensures its continued importance in the discovery of novel treatments for various malignancies.[4][8]
References
- 1. This compound|CAS 447-44-9 [benchchem.com]
- 2. CAS 447-44-9: this compound [cymitquimica.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Indazole Derivatives in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1] Many synthetic indazole-containing compounds serve as structural motifs in drug molecules and have demonstrated potent antitumor activities.[1][2] Several FDA-approved anti-cancer drugs, such as Pazopanib and Niraparib, feature an indazole scaffold, primarily functioning as kinase inhibitors.[1][3]
This document provides a comprehensive set of protocols for the preclinical evaluation of novel indazole derivatives in cancer cell lines. The experimental design detailed herein aims to assess their cytotoxic effects, and to elucidate their mechanism of action by investigating their impact on apoptosis, the cell cycle, and relevant signaling pathways.
Preliminary Steps & General Culture
1.1. Cell Line Selection The choice of cell lines is critical and should be based on the therapeutic target of the indazole derivative. For broad-spectrum screening, a panel of human cancer cell lines from different tissue origins is recommended (e.g., A549 - lung, K562 - leukemia, PC-3 - prostate, HepG2 - hepatoma, MCF-7 - breast cancer).[4][5][6]
1.2. Compound Preparation
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of the indazole derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO).[7]
-
Centrifuge vials at 1000 xg for 3 minutes to pellet any precipitate before dissolving.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
-
For experiments, prepare serial dilutions of the compound in a complete culture medium. The final DMSO concentration in the culture should be consistent across all treatments and should not exceed 0.1% to avoid solvent-induced cytotoxicity.[8]
1.3. General Cell Culture
-
Maintain selected cancer cell lines in a humidified incubator at 37°C with 5% CO₂.[8]
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Passage cells upon reaching 80-90% confluency to ensure they remain in the logarithmic growth phase for experiments.[8]
Experimental Workflow
The evaluation of indazole derivatives typically follows a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies for promising compounds.
Protocols and Data Presentation
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[9] The amount of formazan is directly proportional to the number of living cells.[10]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and allow them to adhere overnight.[11]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the indazole derivative (e.g., 0.1 to 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[8][13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][11]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Use non-linear regression analysis to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation:
| Table 1: IC₅₀ Values of Indazole Derivatives in Cancer Cell Lines (72h) | |||
| Compound | A549 (Lung) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| Derivative 1 | 10.5 ± 1.2 | 5.2 ± 0.8 | 8.7 ± 1.1 |
| Derivative 2 | 2.3 ± 0.4 | 0.9 ± 0.2 | 1.5 ± 0.3 |
| Pazopanib (Control) | 15.1 ± 2.5 | 9.8 ± 1.7 | 12.4 ± 2.1 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding & Treatment: Seed 1 x 10⁶ cells in a T25 flask or 6-well plate. After 24 hours, treat cells with the indazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.[14]
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300-600 xg for 5 minutes.[14][15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (100 µg/mL solution).[15][16]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Annexin V-FITC is detected in the green fluorescence channel (FL1) and PI in the red fluorescence channel (FL2 or FL3).
Data Presentation:
| Table 2: Apoptosis Induction by Derivative 2 in K562 Cells (24h) | ||||
| Treatment | Viable (%) (Annexin V⁻/PI⁻) | Early Apoptotic (%) (Annexin V⁺/PI⁻) | Late Apoptotic (%) (Annexin V⁺/PI⁺) | Necrotic (%) (Annexin V⁻/PI⁺) |
| Control (0.1% DMSO) | 94.2 ± 2.1 | 3.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| Derivative 2 (0.9 µM) | 65.7 ± 4.5 | 22.8 ± 3.1 | 8.3 ± 1.9 | 3.2 ± 0.8 |
| Derivative 2 (1.8 µM) | 31.4 ± 5.2 | 45.1 ± 4.8 | 19.6 ± 3.5 | 3.9 ± 1.1 |
| Data are presented as mean percentage ± standard deviation. |
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, enabling the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Seeding & Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the indazole derivative at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect and wash cells with PBS as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet (3-6 x 10⁶ cells/ml) and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[17] Fix for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks.[17]
-
Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS to remove the ethanol.[17][18]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.[18]
-
PI Staining: Add propidium iodide to a final concentration of 50 µg/mL.[18]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the samples by flow cytometry, collecting fluorescence data on a linear scale.
Data Presentation:
| Table 3: Cell Cycle Distribution in A549 Cells Treated with Derivative 2 (24h) | |||
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0.1% DMSO) | 55.3 ± 3.1 | 28.9 ± 2.5 | 15.8 ± 1.9 |
| Derivative 2 (2.3 µM) | 40.1 ± 2.8 | 25.5 ± 2.2 | 34.4 ± 4.1 |
| Derivative 2 (4.6 µM) | 25.7 ± 3.5 | 18.3 ± 1.9 | 56.0 ± 5.3 |
| Data are presented as mean percentage ± standard deviation. |
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a cell lysate, providing insight into the molecular mechanism of the indazole derivative. This technique can quantify changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3) and cell cycle regulation (e.g., cyclins, CDKs).[3]
Protocol:
-
Cell Seeding & Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the indazole derivative for the desired time (e.g., 24 hours).[8]
-
Lysis: Wash cells twice with ice-cold PBS and lyse them with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.[8][20]
-
Protein Quantification: Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 xg for 15 minutes at 4°C.[8] Collect the supernatant and determine the protein concentration using a BCA assay.[8]
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with SDS-PAGE loading buffer and boil for 5-10 minutes.[20]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins based on size.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-Actin) diluted in blocking buffer overnight at 4°C.[8][21]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane again three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Analysis: Perform densitometry analysis to quantify band intensity, normalizing the expression of target proteins to a loading control (e.g., β-Actin or GAPDH).
Data Presentation:
| Table 4: Relative Protein Expression in A549 Cells (24h) | |||
| Treatment | Bcl-2 (Anti-apoptotic) | Bax (Pro-apoptotic) | Cleaved Caspase-3 |
| Control (0.1% DMSO) | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| Derivative 2 (4.6 µM) | 0.45 ± 0.08 | 2.15 ± 0.21 | 3.50 ± 0.34 |
| Data are normalized to the loading control and expressed as fold change relative to the vehicle control. |
Mechanism of Action & Signaling Pathways
Indazole derivatives frequently act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways controlling proliferation, survival, and apoptosis.[2][3][22] Common targets include EGFR, FGFR, Pim kinases, and VEGFR.[1][2][23] Investigating the effect of a derivative on these pathways is crucial for understanding its mechanism of action.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. origene.com [origene.com]
- 21. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 22. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 4-Fluoro-1H-indazole-6-carboxylic acid
**Abstract
These application notes provide detailed protocols for the analytical characterization of 4-Fluoro-1H-indazole-6-carboxylic acid (CAS: 447-44-9), a key building block in medicinal chemistry and drug discovery. The methodologies described are essential for confirming the identity, purity, and stability of this compound, ensuring its suitability for research and development applications. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (DSC/TGA). These protocols are intended for researchers, scientists, and drug development professionals.
Compound Information
This compound is a fluorinated indazole derivative often used as an intermediate in the synthesis of pharmaceutically active molecules, particularly kinase inhibitors for cancer therapy. Its proper characterization is a critical first step in the drug discovery pipeline.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 447-44-9 | |
| Molecular Formula | C₈H₅FN₂O₂ | |
| Molecular Weight | 180.14 g/mol | |
| Appearance | Solid | |
| Boiling Point | 442.0 ± 25.0 °C at 760 mmHg | |
| Purity (Typical) | >98% | |
| IUPAC Name | This compound |
Analytical Characterization Workflow
The comprehensive characterization of a small molecule like this compound involves a multi-technique approach to elucidate its structure, confirm its identity, assess its purity, and determine its physical properties. The following diagram illustrates a typical analytical workflow.
Caption: General analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.
Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The use of DMSO-d₆ is common for indazole derivatives containing carboxylic acid and NH protons.
-
Instrumentation:
-
Spectrometer: 400 MHz or higher field strength spectrometer.
-
Probe: Standard broadband or multinuclear probe.
-
Temperature: 298 K (25 °C).
-
-
Data Acquisition:
-
¹H NMR: Acquire spectra with 16-32 scans, a spectral width of -2 to 16 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse program with 1024-4096 scans, a spectral width of 0 to 200 ppm, and a relaxation delay of 2 seconds.
-
¹⁹F NMR: Acquire spectra with 64-128 scans and a spectral width appropriate for aromatic fluorine compounds (e.g., -100 to -150 ppm, referenced to CFCl₃).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Data Presentation
While specific high-resolution spectra for this exact compound are not publicly available, the expected chemical shifts can be predicted based on the analysis of similar indazole and fluorobenzoic acid structures.
Table 2: Predicted NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~13.5 - 14.5 | br s | Carboxylic acid proton (COOH) |
| ¹H | ~13.0 - 14.0 | br s | Indazole N-H proton |
| ¹H | ~8.2 - 8.4 | s | H-3 proton |
| ¹H | ~7.8 - 8.0 | d | H-7 proton |
| ¹H | ~7.5 - 7.7 | d | H-5 proton |
| ¹³C | ~166 - 168 | s | Carboxylic acid carbon (C=O) |
| ¹³C | ~158 - 162 | d (J_CF ≈ 240 Hz) | C-4 (carbon attached to fluorine) |
| ¹³C | ~110 - 145 | m | Aromatic carbons |
| ¹⁹F | ~ -110 to -125 | s | Aromatic fluorine |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can aid in structural elucidation through fragmentation analysis. LC-MS is particularly useful for simultaneous separation and mass analysis.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation (LC-MS):
-
LC System: An HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
MS System: Electrospray Ionization (ESI) source coupled to a Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
-
Data Acquisition:
-
Ionization Mode: ESI positive and negative modes should be tested. Negative mode is often effective for carboxylic acids.
-
Mass Range: Scan from m/z 50 to 500.
-
High-Resolution MS (HRMS): For accurate mass measurement, use a TOF or Orbitrap analyzer to confirm the elemental composition.
-
-
Data Analysis: Identify the molecular ion peak. In negative mode, this will be the [M-H]⁻ ion. In positive mode, it may be the [M+H]⁺ or [M+Na]⁺ ion. Compare the measured accurate mass to the theoretical mass.
Data Presentation
Table 3: Expected Mass Spectrometry Data
| Ion Type | Theoretical m/z |
| [M-H]⁻ (Negative Mode) | 179.0266 |
| [M+H]⁺ (Positive Mode) | 181.0413 |
| [M+Na]⁺ (Positive Mode) | 203.0232 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of pharmaceutical compounds.
Experimental Protocol
-
Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. Further dilute to ~0.1-0.5 mg/mL for analysis.
-
Instrumentation:
-
System: HPLC or UPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: Monitor at a wavelength where the chromophore has strong absorbance (e.g., 254 nm or a wavelength maximum determined by UV scan).
-
-
Data Acquisition:
-
Mobile Phase: A gradient elution is recommended for separating potential impurities. For example, Acetonitrile and Water (with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and express as a percentage.
Data Presentation
Table 4: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Temperature | 30 °C |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information about the functional groups present in a molecule. It is a rapid and simple technique for confirming the presence of key structural motifs. The analysis of various indazole derivatives by IR spectroscopy is well-documented.
Experimental Protocol
-
Sample Preparation: The sample, being a solid, can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powder is placed on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A standard FT-IR spectrometer with an ATR accessory or sample press for KBr pellets.
-
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically sufficient.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
Data Presentation
Table 5: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching (broad) |
| ~3100 | N-H (Indazole) | Stretching |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| 1620 - 1580 | C=C / C=N | Aromatic Ring Stretching |
| 1300 - 1200 | C-O | Stretching |
| 1100 - 1000 | C-F | Stretching |
Thermal Analysis (DSC/TGA)
Thermal analysis provides information on the thermal stability, melting point, and decomposition of the material.
Experimental Protocol
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Instrumentation: A Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).
-
Data Acquisition:
-
TGA: Heat the sample from room temperature to 500-600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
DSC: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 350 °C for related compounds) at a rate of 10 °C/min under nitrogen.
-
-
Data Analysis:
-
TGA: Determine the onset of decomposition from the weight loss curve.
-
DSC: Determine the melting point from the peak of the endothermic transition.
-
Logical Relationships of Analytical Data
The data obtained from these diverse techniques are complementary and together provide a comprehensive characterization of the molecule.
Caption: Relationship between techniques and derived information.
Application Notes and Protocols for the Derivatization of 4-Fluoro-1H-indazole-6-carboxylic Acid for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 4-Fluoro-1H-indazole-6-carboxylic acid and its subsequent evaluation in relevant bioassays. This compound serves as a versatile scaffold for the development of potent inhibitors targeting key signaling pathways in cancer and inflammation.[1][2] The strategic derivatization of the carboxylic acid moiety allows for the modulation of pharmacological properties and the exploration of structure-activity relationships (SAR).
Introduction
This compound is a key building block in medicinal chemistry. The indazole core is a privileged structure known to interact with various biological targets, and the fluorine substituent can enhance binding affinity and metabolic stability.[1][2] Derivatization of the carboxylic acid group into amides and esters enables the synthesis of a library of compounds for screening in bioassays. This document outlines the synthesis of representative amide and ester derivatives and provides protocols for evaluating their activity as PARP-1 inhibitors for cancer therapy and as inhibitors of the NF-κB signaling pathway for anti-inflammatory applications.
Derivatization Strategies
The primary point of derivatization on this compound is the carboxylic acid group. This can be readily converted to a variety of functional groups, most commonly amides and esters, through standard coupling reactions.
Amide Synthesis
Amide derivatives are synthesized by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of an activating agent like HOBt (Hydroxybenzotriazole).
Ester Synthesis
Ester derivatives can be prepared through Fischer esterification under acidic conditions with an alcohol or by reacting the carboxylic acid with an alkyl halide in the presence of a base.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-4-fluoro-1H-indazole-6-carboxamide
This protocol describes a general method for the synthesis of an amide derivative.
Materials:
-
This compound
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired N-benzyl-4-fluoro-1H-indazole-6-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Methyl 4-fluoro-1H-indazole-6-carboxylate
This protocol outlines a standard procedure for esterification.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in methanol.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq).
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl 4-fluoro-1H-indazole-6-carboxylate.
-
Characterize the product by ¹H NMR and mass spectrometry.
Bioassay Protocols
Protocol 3: In Vitro PARP-1 Inhibition Assay
This assay determines the ability of the synthesized derivatives to inhibit the activity of the PARP-1 enzyme, a key player in DNA repair and a target in cancer therapy.[3][4][5][6][7]
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized indazole derivatives (dissolved in DMSO)
-
Olaparib (positive control)
-
Plate reader capable of measuring luminescence
Procedure:
-
Coat a 96-well plate with histones and block non-specific binding sites.
-
In each well, add the assay buffer, activated DNA, and the synthesized indazole derivative at various concentrations.
-
Add the PARP-1 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the PARP reaction by adding biotinylated NAD+ and incubate for 60 minutes at room temperature.
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add Streptavidin-HRP and incubate for 60 minutes at room temperature.
-
Wash the plate to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cellular NF-κB Translocation Assay
This assay assesses the anti-inflammatory potential of the derivatives by measuring the inhibition of NF-κB translocation to the nucleus in response to an inflammatory stimulus.[8][9][10][11][12]
Materials:
-
HEK293 or other suitable cell line
-
Cell culture medium and supplements
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Synthesized indazole derivatives (dissolved in DMSO)
-
Bay 11-7082 (positive control inhibitor)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized derivatives or a positive control for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary antibody against NF-κB p65.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the NF-κB p65 signal.
-
Calculate the percent inhibition of NF-κB translocation for each compound concentration and determine the IC₅₀ value.
Data Presentation
The following tables summarize hypothetical but plausible quantitative data for a series of synthesized derivatives of this compound, based on the expected activities of such compounds as PARP-1 and NF-κB inhibitors.
Table 1: PARP-1 Inhibitory Activity of 4-Fluoro-1H-indazole-6-carboxamide Derivatives
| Compound ID | R Group | PARP-1 IC₅₀ (nM) |
| F-IND-NH-01 | Benzyl | 15.2 |
| F-IND-NH-02 | 4-Fluorobenzyl | 8.5 |
| F-IND-NH-03 | Cyclopropylmethyl | 25.8 |
| F-IND-NH-04 | 2-Pyridylmethyl | 12.1 |
| Olaparib | (Positive Control) | 5.0 |
Table 2: Inhibition of NF-κB Translocation by 4-Fluoro-1H-indazole-6-carboxylate Derivatives
| Compound ID | R Group | NF-κB Translocation IC₅₀ (µM) |
| F-IND-O-01 | Methyl | 8.3 |
| F-IND-O-02 | Ethyl | 6.1 |
| F-IND-O-03 | Isopropyl | 10.5 |
| F-IND-O-04 | Benzyl | 4.2 |
| Bay 11-7082 | (Positive Control) | 2.5 |
Visualizations
The following diagrams illustrate the experimental workflow and the targeted signaling pathways.
References
- 1. Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, AD… [ouci.dntb.gov.ua]
- 2. This compound|CAS 447-44-9 [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. youtube.com [youtube.com]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Fluoro-1H-indazole-6-carboxylic Acid for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoro-1H-indazole-6-carboxylic acid is a key building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. Its fluorinated indazole scaffold is a privileged structure in drug discovery. This document outlines a proposed two-step synthetic route for the large-scale preparation of this compound, suitable for preclinical studies. The synthesis begins with the commercially available 2-fluoro-4-methyl-5-nitroaniline and proceeds through a diazotization and cyclization reaction to form the intermediate 4-fluoro-6-methyl-1H-indazole, followed by an oxidation of the methyl group to the desired carboxylic acid. The described protocols are based on established chemical principles and analogous reactions reported in the literature, providing a practical framework for its synthesis.
Synthetic Workflow
The overall synthetic pathway is illustrated in the following diagram:
The Versatility of 4-Fluoro-1H-indazole-6-carboxylic Acid in Drug Discovery: A Fragment for Potent Kinase Inhibitors
Application Note: AN-0406-KI
Introduction
4-Fluoro-1H-indazole-6-carboxylic acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, including the indazole core, a fluorine substituent, and a carboxylic acid handle, make it a versatile fragment for the synthesis of biologically active molecules.[1] The indazole scaffold is recognized as a privileged structure in drug design, known to interact with a variety of biological targets. This application note focuses on the utility of this compound in the design and synthesis of potent kinase inhibitors, particularly in the context of cancer therapy.
The strategic incorporation of a fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of a drug candidate. The carboxylic acid group provides a convenient point for chemical modification, allowing for the construction of diverse compound libraries, typically through amide bond formation. This enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for the target kinase.
Application in Kinase Inhibitor Design
Derivatives of this compound have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.
A notable application of the indazole-6-carboxamide scaffold is in the development of Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR signaling pathway is frequently overactivated in human cancers, playing a crucial role in tumor initiation and progression.[1] Therefore, inhibitors of this pathway are of high interest for oncology drug development.
Quantitative Data Summary
The following table summarizes the in vitro activity of a lead compound (Compound 26), an indazole-6-carboxamide derivative, targeting the PI3Kα isoform.
| Compound ID | Target | IC50 (nM) | Cellular EC50 (nM) (A2780 Ovarian Cancer Cell Line) |
| 26 | PI3Kα | 60 | 500 |
Table 1: In vitro potency of a representative indazole-6-carboxamide derivative.[1]
Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. The diagram below illustrates the central role of PI3K in this pathway and the point of inhibition by indazole-6-carboxamide derivatives.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors derived from this compound.
Protocol 1: Synthesis of this compound Amide Derivatives
This protocol describes the amide coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest (1.1 equivalents)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) and stir the mixture for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Caption: Amide Coupling Experimental Workflow.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized 4-fluoro-1H-indazole-6-carboxamide derivatives
-
Recombinant target kinase
-
Kinase substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the target kinase, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Terminate the kinase reaction and measure the amount of ADP produced using a commercial kinase assay kit according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a highly valuable and versatile fragment in drug discovery, particularly for the development of kinase inhibitors. Its strategic use allows for the synthesis of potent and selective modulators of key signaling pathways implicated in cancer and other diseases. The provided protocols offer a starting point for researchers to explore the potential of this building block in their own drug discovery programs.
References
Application Notes and Protocols for the Incorporation of Fluorine into Indazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the incorporation of fluorine into indazole scaffolds, a critical strategy in modern medicinal chemistry to enhance the pharmacological properties of drug candidates. The protocols outlined below cover direct C-3 fluorination of the indazole core and the synthesis of indazoles with fluorine substitution on the carbocyclic ring.
Introduction
The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into these scaffolds can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] This document offers detailed protocols and comparative data for key fluorination methods.
Methods for Fluorine Incorporation
Two primary strategies for accessing fluorinated indazoles are presented:
-
Direct C-H Fluorination: This approach introduces a fluorine atom directly onto a pre-formed indazole ring system. A notable example is the regioselective C-3 fluorination of 2H-indazoles.
-
Synthesis from Fluorinated Precursors: This classic strategy involves the construction of the indazole ring from starting materials that already bear a fluorine atom on the aromatic ring.
Method 1: Direct C-3 Fluorination of 2H-Indazoles using N-Fluorobenzenesulfonimide (NFSI)
This method, developed by Ghosh and Hajra, provides a simple, metal-free approach for the regioselective C-3 fluorination of 2H-indazoles.[3] The reaction proceeds under mild conditions using the electrophilic fluorinating agent N-fluorobenzenesulfonimide (NFSI) in water.[2][3][4]
Experimental Protocol
Typical Experimental Procedure for the Synthesis of 3-Fluoro-2-phenyl-2H-indazole:
-
To a reaction tube, add 2-phenyl-2H-indazole (0.2 mmol, 38.8 mg) and N-fluorobenzenesulfonimide (NFSI) (1.5 equiv, 0.3 mmol, 94.6 mg).
-
Add 2.0 mL of water to the reaction tube.
-
Stir the mixture at 80 °C in a preheated oil bath for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Dry the combined organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (60-120 mesh) using a petroleum ether:ethyl acetate (95:5) eluent system to afford the pure product.[3]
Data Presentation
Table 1: Substrate Scope for the C-3 Fluorination of 2H-Indazoles with NFSI [3]
| Entry | Substrate (2H-Indazole) | Product | Yield (%) |
| 1 | 2-Phenyl | 3-Fluoro-2-phenyl-2H-indazole | 85 |
| 2 | 2-(4-Methoxyphenyl) | 3-Fluoro-2-(4-methoxyphenyl)-2H-indazole | 82 |
| 3 | 2-(4-Chlorophenyl) | 2-(4-Chlorophenyl)-3-fluoro-2H-indazole | 79 |
| 4 | 2-(3-Chlorophenyl) | 2-(3-Chlorophenyl)-3-fluoro-2H-indazole | 77 |
| 5 | 2-(3-Bromophenyl) | 2-(3-Bromophenyl)-3-fluoro-2H-indazole | 78 |
| 6 | 5-Chloro-2-(4-methoxyphenyl) | 5-Chloro-3-fluoro-2-(4-methoxyphenyl)-2H-indazole | 72 |
Logical Workflow
Caption: Workflow for the direct C-3 fluorination of 2H-indazoles.
Method 2: Synthesis of Indazoles with Fluorine on the Carbocyclic Ring
This strategy involves the synthesis of the indazole ring from precursors already containing fluorine atoms. This is a common approach for accessing 4-, 5-, 6-, and 7-fluoroindazoles.
Protocol 2a: Synthesis of 7-Fluoro-1H-indazole from 2,3-Difluorobenzaldehyde[5]
-
In a suitable reaction vessel, add 2,3-difluorobenzaldehyde (1.85 g).
-
Add hydrazine monohydrate (3 mL).
-
Heat the reaction mixture with stirring at 180 °C for 10 hours.
-
After completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate and water, and separate the organic layer.
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a chloroform/acetone eluent system to yield 7-fluoro-1H-indazole.[5]
Protocol 2b: Synthesis of 5-Bromo-4-fluoro-1H-indazole from 3-Fluoro-2-methylaniline[6]
This is a multi-step synthesis:
-
Bromination: Dissolve 3-fluoro-2-methylaniline in acetonitrile and add N-bromosuccinimide at -10 to 10 °C. After the reaction is complete, quench with sodium bisulfite to obtain 4-bromo-3-fluoro-2-methylaniline.[6]
-
Ring Closure: Dissolve the product from the previous step in toluene. Add diethyl ether, followed by acetic acid. Heat the mixture and add isoamyl nitrite to effect ring closure, yielding 1-acetyl-5-bromo-4-fluoro-1H-indazole.[6]
-
Deprotection: Treat the acetylated indazole with an inorganic base (e.g., potassium carbonate) in a mixture of methanol and water at room temperature to afford 5-bromo-4-fluoro-1H-indazole.[6]
Data Presentation
Table 2: Examples of Synthesized Fluorinated Indazoles from Fluorinated Precursors
| Product | Starting Material | Key Reagents | Yield (%) | Reference |
| 7-Fluoro-1H-indazole | 2,3-Difluorobenzaldehyde | Hydrazine monohydrate | 45 | [5] |
| 5-Bromo-4-fluoro-1H-indazole | 3-Fluoro-2-methylaniline | NBS, Isoamyl nitrite, K₂CO₃ | ~32 (over 3 steps) | [6] |
Application in Drug Discovery: Fluorinated Indazoles as Kinase Inhibitors
Fluorinated indazoles have emerged as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammation. The fluorine atom can enhance binding affinity through favorable interactions with the protein active site and improve pharmacokinetic properties. For instance, fluorinated indazole derivatives have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7]
Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by fluorinated indazoles.
Quantitative Data for Biological Activity
Table 3: Inhibitory Activity of Fluorinated Indazoles against Protein Kinases
| Compound Type | Target Kinase | IC₅₀ (nM) | Notes | Reference |
| 6-Fluoroindazole derivative | TRPA1 | 43 | Potent and selective antagonist. | [1] |
| 7-Fluoroindazole derivative | Factor Xa | 1.4 - 15 | ~60-fold more potent than non-fluorinated analogues. | [1] |
| 5-Fluoroindazole derivative | p38 Kinase | <10,000 | Active in in vitro binding assays. | [1] |
| 6-Fluoroindazole derivative | Rho Kinase (ROCK1) | 14 | 6-Fluoro isomer significantly more potent than 4-fluoro (IC₅₀ = 2500 nM). | [1] |
| Indazole derivative | VEGFR-2 | 1.24 | A potent inhibitor with anti-angiogenic properties. | [7] |
These data underscore the significant impact of fluorine substitution on the biological activity of indazole-based compounds, making these fluorination methods essential tools for drug discovery and development.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorination of 2H-Indazoles - ChemistryViews [chemistryviews.org]
- 5. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Study of Indazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the pharmacokinetic properties of indazole-based compounds. The indazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates for a wide range of therapeutic areas, including oncology and inflammation.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for their successful development.
In Vitro Pharmacokinetic Profiling
A suite of in vitro assays is essential for the early assessment of the pharmacokinetic characteristics of indazole derivatives. These assays provide key data to guide lead optimization and predict in vivo behavior.
Metabolic Stability Assessment in Liver Microsomes
Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate.[3][4] The following protocol describes the determination of metabolic stability using liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism.[4][5]
Protocol 1: Metabolic Stability of Indazole Compounds in Human Liver Microsomes
1. Materials:
-
Test indazole compound
-
Human liver microsomes (pooled)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) containing an internal standard (IS) for quenching and sample preparation
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
2. Experimental Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a working solution of the test indazole compound in a suitable solvent (e.g., DMSO), and then dilute it in phosphate buffer to the final desired concentration (typically 1 µM). The final DMSO concentration should be kept low (e.g., <0.5%) to avoid enzyme inhibition.
-
In a 96-well plate, add the human liver microsomes (final concentration typically 0.5 mg/mL) to the phosphate buffer.
-
-
Incubation:
-
Pre-warm the plate containing the microsomes and buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[6]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
-
Plasma Protein Binding Assessment
The extent of binding to plasma proteins significantly impacts the distribution and availability of a drug to its target tissues.[7] Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[8] Equilibrium dialysis is a widely accepted method for determining the fraction of unbound drug.[8][9]
Protocol 2: Plasma Protein Binding of Indazole Compounds by Rapid Equilibrium Dialysis (RED)
1. Materials:
-
Test indazole compound
-
Human plasma (pooled)
-
Phosphate buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa molecular weight cutoff)
-
Control compounds with known plasma protein binding (e.g., warfarin - high binding, atenolol - low binding)
-
Acetonitrile (ACN) with internal standard (IS)
-
96-well collection plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
2. Experimental Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test indazole compound and spike it into human plasma to achieve the desired final concentration (e.g., 1 µM).
-
-
Equilibrium Dialysis:
-
Add the plasma sample containing the test compound to the sample chamber of the RED device.
-
Add PBS to the buffer chamber.
-
Seal the plate and incubate at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the dialysis membrane.[10]
-
-
Sample Collection and Preparation:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
To the buffer aliquot, add an equal volume of blank plasma. To the plasma aliquot, add an equal volume of PBS. This is done to minimize matrix effects during LC-MS/MS analysis.
-
Precipitate the proteins by adding cold acetonitrile with an internal standard to all samples.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the proteins.
-
Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the test compound.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the following equation: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
The percentage of plasma protein binding (%PPB) can be calculated as: %PPB = (1 - fu) * 100
-
Cytochrome P450 (CYP) Inhibition Assay
Indazole-based compounds have the potential to inhibit CYP enzymes, which can lead to drug-drug interactions (DDIs).[11][12] Assessing the inhibitory potential of new chemical entities on major CYP isoforms is a critical step in drug development.[12]
Protocol 3: CYP450 Inhibition Assay for Indazole Compounds
1. Materials:
-
Test indazole compound
-
Human liver microsomes
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)[13]
-
Specific CYP isoform inhibitors as positive controls (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4)[13]
-
NADPH regenerating system
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with internal standard (IS)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
2. Experimental Procedure:
-
Incubation Setup:
-
In a 96-well plate, prepare incubations containing human liver microsomes, phosphate buffer, the specific CYP probe substrate, and the test indazole compound at various concentrations.
-
-
Reaction Initiation and Termination:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
After a specific incubation time (e.g., 10-15 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity).[11]
-
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of an indazole-based compound in a living system.[13][14] These studies provide crucial information on parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Protocol 4: In Vivo Pharmacokinetic Study of an Indazole Compound in Rats
1. Animals and Housing:
-
Male Sprague-Dawley or Wistar rats are commonly used.[15]
-
House the animals in a controlled environment with a standard diet and water ad libitum.
-
Acclimatize the animals for at least one week before the experiment.
2. Dosing and Sample Collection:
-
Intravenous (IV) Administration:
-
Administer the indazole compound, formulated in a suitable vehicle, as a bolus injection into a tail vein.
-
Collect blood samples (e.g., from the jugular vein or tail vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Oral (PO) Administration:
-
Administer the compound by oral gavage.
-
Collect blood samples at time points such as 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
3. Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the indazole compound in the plasma samples using a validated LC-MS/MS method.[16]
4. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.
-
Area under the concentration-time curve (AUC): The integral of the concentration-time curve, which reflects the total exposure to the drug.
-
Oral bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation, calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro Pharmacokinetic Parameters of Representative Indazole-Based Compounds
| Compound | Human Liver Microsome Stability (t½, min) | Human Plasma Protein Binding (fu, %) | CYP3A4 Inhibition (IC50, µM) |
| Niraparib | >60 | 3.0 | >10 |
| Pazopanib | 33 | 0.1 | 8.6 |
| Pictilisib (GDC-0941) | 46 | <7 | 0.018 |
Table 2: In Vivo Pharmacokinetic Parameters of Representative Indazole-Based Compounds in Preclinical Species and Humans
| Compound | Species | CL (mL/min/kg) | Vd (L/kg) | t½ (h) | F (%) |
| Niraparib | Rat | 16.4 | 7.8 | 5.4 | 45 |
| Dog | 4.2 | 7.1 | 19 | 73 | |
| Human | 0.17 | 7.5 | 36 | ~73[17] | |
| Pazopanib | Mouse | 134 | 2.1 | 1.1 | 21 |
| Rat | 18 | 1.1 | 2.5 | 14-39[18] | |
| Human | 0.23 | 0.37 | 31 | 14-39[18] | |
| Pictilisib (GDC-0941) | Mouse | 63.7[1] | 2.8 | 0.5 | 77.9[1] |
| Rat | 49.3[1] | 2.52[1] | 0.9 | 45.4 | |
| Dog | 11.9[1] | 2.8 | 3.3 | 29.8 | |
| Monkey | 58.6[1] | 2.94[1] | 0.9 | 18.6[1] | |
| Human | 6[1] | 2.9[1] | 5.3 | 27 |
Visualizations
Experimental Workflows
References
- 1. Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. mttlab.eu [mttlab.eu]
- 6. mercell.com [mercell.com]
- 7. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 8. bioivt.com [bioivt.com]
- 9. enamine.net [enamine.net]
- 10. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. enamine.net [enamine.net]
- 13. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 16. protocols.io [protocols.io]
- 17. d-nb.info [d-nb.info]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-1H-indazole-6-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Fluoro-1H-indazole-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and address common challenges encountered during the synthesis of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
Q2: Why is regioselectivity a concern in indazole synthesis?
A2: The indazole ring has two nitrogen atoms in the pyrazole ring, and reactions like alkylation or acylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The 1H-tautomer is generally more thermodynamically stable.[1] Achieving high selectivity for one isomer is crucial and often requires careful control of reaction conditions, including the choice of base, solvent, and temperature.[1]
Q3: What are the critical safety precautions to take during this synthesis?
A3: Several steps in indazole synthesis require careful handling of hazardous reagents. Diazotization reactions, for instance, involve sodium nitrite and strong acids, which can form unstable diazonium salts. These reactions should be carried out at low temperatures (typically 0-5°C) to prevent uncontrolled decomposition. Additionally, reagents like isoamyl nitrite are volatile and flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. A change in the retention factor (Rf) indicates a chemical transformation. Once the starting material spot has disappeared, the reaction is typically considered complete.
Q5: What analytical techniques are recommended for final product characterization?
A5: To confirm the identity and purity of the final this compound, a combination of analytical techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and ¹⁹F NMR) is essential for structural elucidation. Mass Spectrometry (MS) will confirm the molecular weight of the compound. High-Performance Liquid Chromatography (HPLC) is useful for determining the purity of the final product.
Experimental Protocol: Synthesis of this compound
This protocol is a composite three-step procedure based on established methods for analogous compounds, particularly the synthesis of 5-bromo-4-fluoro-1H-indazole.[2]
Step 1: Nitration of 4-Fluoro-2-methyl-benzoic acid This initial step involves the nitration of the commercially available starting material to introduce a nitro group, which is essential for the subsequent cyclization.
Step 2: Reductive Cyclization to form 4-Fluoro-6-methyl-1H-indazole The nitro group is reduced to an amino group, which then undergoes an intramolecular cyclization to form the indazole ring.
Step 3: Oxidation to this compound The methyl group at the 6-position is oxidized to a carboxylic acid to yield the final product.
Detailed Methodologies
Protocol 1: Nitration of 4-Fluoro-2-methyl-benzoic acid
-
In a flask maintained at 0°C, slowly add 4-Fluoro-2-methyl-benzoic acid (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Stir the mixture at 0°C for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and stir until a precipitate forms.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 4-Fluoro-2-methyl-5-nitro-benzoic acid.
Protocol 2: Reductive Cyclization to 4-Fluoro-6-methyl-1H-indazole
-
Dissolve the nitrated intermediate (1.0 eq) in ethanol.
-
Add a reducing agent, such as Tin(II) chloride (SnCl₂) (3.0 eq), and reflux the mixture for 3-4 hours.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the resulting crude aniline, add acetic acid and cool to 0-5°C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir for an additional 30 minutes, then allow the reaction to warm to room temperature to facilitate cyclization.
-
Extract the product, wash with brine, dry, and purify by column chromatography.
Protocol 3: Oxidation to this compound (Pinnick Oxidation Adaptation)
-
While direct oxidation of the methyl group can be challenging, a common alternative is formylation followed by oxidation. However, a direct oxidation using a strong oxidizing agent like potassium permanganate (KMnO₄) can be attempted.
-
Dissolve 4-Fluoro-6-methyl-1H-indazole (1.0 eq) in a mixture of pyridine and water.
-
Heat the solution to reflux and add potassium permanganate (3.0-4.0 eq) portion-wise over several hours.
-
Continue refluxing until the purple color of the permanganate disappears.
-
Cool the mixture, filter off the manganese dioxide, and wash the solid with hot water.
-
Acidify the combined filtrate with concentrated HCl to a pH of 3-4 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to yield the final product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Step 1: Low Yield of Nitrated Product | Incomplete reaction or formation of side products. | Ensure the reaction temperature is strictly maintained at 0°C. Use a higher concentration of fuming nitric acid if necessary. |
| Step 2: Incomplete Cyclization | Diazonium salt is not forming or is unstable. | Ensure the temperature is kept below 5°C during the addition of sodium nitrite. Check the purity of the starting aniline. |
| Step 2: Formation of Tar-like Byproducts | Uncontrolled decomposition of the diazonium salt. | Add the sodium nitrite solution very slowly and ensure efficient stirring and cooling. |
| Step 3: Low Yield of Carboxylic Acid | Incomplete oxidation of the methyl group. | Increase the amount of KMnO₄ and extend the reaction time. Ensure the temperature is maintained at reflux. |
| Step 3: Difficult Purification of Final Product | Product is soluble in both organic and aqueous layers. | After quenching the reaction, acidify the aqueous layer to a pH of 3-4 to precipitate the carboxylic acid, which can then be collected by filtration. |
| General: Multiple Spots on TLC | Presence of impurities or side products. | Optimize reaction conditions (temperature, solvent, reaction time). Purify intermediates at each step using column chromatography or recrystallization. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields based on analogous syntheses.[2] These values should be considered as a starting point for optimization.
| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1. Nitration | H₂SO₄, HNO₃ | - | 0°C | 1-2 h | 85-95% |
| 2. Cyclization | SnCl₂, NaNO₂, Acetic Acid | Ethanol, Water | 0°C to RT | 4-6 h | 60-75% |
| 3. Oxidation | KMnO₄ | Pyridine/Water | Reflux | 6-12 h | 40-60% |
Visualized Workflows
Synthetic Pathway
Caption: Overall synthetic workflow.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree.
References
Technical Support Center: Purification of Fluorinated Indazole Intermediates
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during experiments with fluorinated indazole intermediates.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering systematic approaches to identify and resolve them.
Issue 1: Poor Separation of N1 and N2 Regioisomers by Column Chromatography
Question: My synthesis produced a mixture of N1 and N2 alkylated fluoroindazole isomers, and I am struggling to separate them using column chromatography. What should I do?
Answer: The separation of N1 and N2 regioisomers is a frequent and significant challenge due to their similar structures and polarities.[1] A systematic approach to optimizing your column chromatography conditions is crucial.
Troubleshooting Steps:
-
Optimize the Solvent System with Thin-Layer Chromatography (TLC):
-
Before running a full column, use TLC to screen various solvent systems (eluents). A good solvent system should provide a clear separation between the two isomer spots and give the desired product an Rf value of approximately 0.2-0.3.[2]
-
Start with a common solvent mixture for indole derivatives, such as hexane and ethyl acetate.[2]
-
If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).[2]
-
If the spots are too low (low Rf), increase the eluent's polarity by increasing the proportion of the polar solvent.[2]
-
The introduction of a fluorine atom can alter the polarity of the molecule, so you may need to adjust the solvent system accordingly.[3]
-
-
Address Peak Streaking:
-
Streaking on the TLC plate or column can occur if the compound interacts too strongly with the acidic silica gel.
-
To mitigate this, you can add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent.
-
-
Consider Alternative Stationary and Mobile Phases:
-
If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.
-
For particularly difficult separations, High-Performance Liquid Chromatography (HPLC) with specialized columns, such as those with fluorinated stationary phases, may offer better resolution.[4][5] Pairing a regular reverse-phase column (like C8) with a fluorinated eluent (like trifluoroethanol) can also improve the separation of fluorinated compounds.[4]
-
Issue 2: Persistent Discoloration (Pink or Brown Hue) in the Purified Product
Question: My purified fluorinated indazole is colored, often pink or brown. What causes this and how can I remove the color?
Answer: Indazoles and related indole structures are susceptible to oxidation and degradation, which can form colored impurities.[2] This process can be accelerated by exposure to air, light, or residual acid from the synthesis.
Solution: Decolorization with Activated Charcoal
-
Dissolution: Dissolve the colored crude or purified product in a minimal amount of a suitable hot solvent (e.g., 95% ethanol).[2]
-
Charcoal Treatment: Remove the solution from the heat and add a small amount of activated charcoal (typically 1-2% by weight of your compound).
-
Heating: Gently heat the mixture back to boiling for a few minutes while stirring.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal. This step is crucial and must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the pure, colorless crystals by vacuum filtration.
Issue 3: Recrystallization Problems - "Oiling Out" or No Crystal Formation
Question: I'm trying to purify my fluorinated indazole by recrystallization, but the compound either "oils out" into a liquid or fails to crystallize at all. What should I do?
Answer: These are common issues in crystallization that can often be resolved by adjusting the solvent conditions and cooling rate.
| Problem | Possible Cause | Solution |
| Compound "Oils Out" | The solution is cooling too quickly, causing the compound to come out of solution above its melting point. | Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Ensure the flask is insulated to slow the cooling process. |
| The compound is significantly impure, leading to a depression of the melting point. | Consider a pre-purification step, such as a quick filtration through a silica plug or column chromatography, to remove the bulk of the impurities before attempting recrystallization. | |
| No Crystals Form | Too much solvent was used, and the solution is not saturated. | Boil off some of the solvent to increase the concentration of the compound. Once a slight cloudiness appears, add a drop or two of solvent to redissolve it, then allow it to cool slowly. |
| The compound is very pure or the solution is supersaturated, and crystallization has not been initiated. | Try to induce crystallization by: • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. |
Issue 4: Residual Palladium Catalyst in the Final Product
Question: My synthesis involved a palladium-catalyzed cross-coupling reaction, and I'm having trouble removing the residual palladium from my fluorinated indazole intermediate. How can I effectively remove it?
Answer: Removing residual palladium is a critical step, as it can interfere with downstream reactions and is highly regulated in pharmaceutical applications.[6] Simple filtration is often insufficient for homogeneous catalysts.
| Method | Description | Advantages | Disadvantages |
| Filtration Through Celite | A simple method effective for removing insoluble or heterogeneous palladium species (e.g., Pd/C). The reaction mixture is diluted and passed through a pad of Celite. | Quick and easy for insoluble palladium. | Ineffective for soluble palladium catalysts commonly used in cross-coupling reactions.[2] |
| Column Chromatography | A standard technique that can separate the desired compound from soluble palladium species. | Can remove multiple impurities simultaneously. | The palladium complex may co-elute with the product. Can be time-consuming and require significant solvent.[2] |
| Activated Carbon Treatment | The crude product is dissolved and stirred with activated carbon, which adsorbs the palladium. | Effective for removing soluble palladium. | Can also adsorb the desired product, leading to yield loss. Requires careful optimization of the amount of carbon used.[2] |
| Palladium Scavengers | Solid-supported reagents with functional groups (e.g., thiols) that chelate and bind to palladium, allowing it to be filtered off. | Highly selective for palladium, often resulting in very low residual levels. | Can be more expensive than other methods. Requires screening to find the most effective scavenger for the specific palladium complex. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying fluorinated indazole intermediates? A1: The most prevalent and effective techniques are column chromatography on silica gel and recrystallization.[2] Column chromatography is excellent for separating mixtures, especially regioisomers, while recrystallization is a robust and scalable method for obtaining highly pure crystalline solids from a crude product that is already relatively pure.[2]
Q2: Why is the separation of N1 and N2 substituted indazole regioisomers so challenging? A2: The N1 and N2 regioisomers of substituted indazoles often have very similar polarities and physical properties due to their structural similarity.[1] This makes their separation by standard techniques like column chromatography difficult, as they tend to co-elute. Achieving good separation often requires careful optimization of the chromatographic conditions, such as the solvent system and stationary phase.[1]
Q3: How does the presence of fluorine affect the purification process? A3: The incorporation of fluorine can significantly alter a molecule's physicochemical properties, including its polarity, solubility, and crystal packing. This can be advantageous or disadvantageous for purification. For example, the change in polarity might improve separation from non-fluorinated impurities. However, it can also make the separation of closely related fluorinated isomers more challenging. In HPLC, specialized fluorinated columns or eluents can be used to exploit unique interactions and improve the separation of fluorinated compounds.[4][7]
Q4: What are the key safety precautions to take when working with fluorinated indazole intermediates? A4: Fluorinated indazole intermediates, like many organic research chemicals, should be handled with care. Always work in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[2] Review the Safety Data Sheet (SDS) for the specific compound before use.
Experimental Protocols
Protocol 1: Column Chromatography for Separation of N1/N2 Fluoroindazole Regioisomers
This protocol provides a general guideline for separating a mixture of N1 and N2 regioisomers. The specific solvent system must be optimized using TLC as described in the troubleshooting section.
-
TLC Analysis:
-
Dissolve a small sample of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it using various solvent systems (e.g., gradients of ethyl acetate in hexane).
-
Identify a solvent system that provides the best separation between the two isomer spots, with the lower spot having an Rf of ~0.2-0.3.[2]
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Insert a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., hexane).
-
Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude fluoroindazole mixture in a minimal amount of a relatively non-polar solvent like dichloromethane.
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized solvent system.
-
Maintain a steady flow rate, applying gentle pressure if necessary.
-
Collect fractions sequentially in test tubes or flasks.
-
Monitor the separation by spotting fractions on a TLC plate and visualizing the spots under UV light.
-
-
Isolation:
-
Combine the fractions that contain the pure desired isomer.
-
Remove the solvent using a rotary evaporator to obtain the purified fluorinated indazole intermediate.
-
Protocol 2: Recrystallization of a Fluorinated Indazole Intermediate
This protocol is for general purification to obtain a high-purity crystalline product.
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a potential solvent dropwise. A good solvent will dissolve the compound poorly at room temperature but well when heated. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures such as hexane/ethyl acetate.
-
-
Dissolution:
-
Place the crude fluorinated indazole in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture gently on a hot plate with stirring.
-
Continue adding the hot solvent until the solid is just completely dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
Crystallization:
-
Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Slow cooling is key to forming pure, well-defined crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[2]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven to remove any residual solvent.[2]
-
Protocol 3: Removal of Residual Palladium Catalyst by Filtration through Celite
This method is best suited for removing heterogeneous palladium catalysts (e.g., Pd/C) or insoluble palladium species.
-
Prepare the Filtration Apparatus:
-
Set up a Büchner or sintered glass funnel for vacuum filtration.
-
Add a pad of Celite (1-2 cm thick) to the funnel.
-
Pre-wet the Celite pad with the solvent used in the reaction mixture to ensure a good seal and prevent the Celite from passing through.
-
-
Prepare the Reaction Mixture:
-
Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity and ensure all of the desired product is in solution.
-
-
Filtration:
-
Slowly pour the diluted reaction mixture through the Celite pad under vacuum.
-
The Celite pad will trap the insoluble palladium species.
-
-
Washing and Collection:
-
Wash the Celite pad with fresh solvent to ensure all of the desired product is collected in the filtrate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now free of insoluble palladium.
-
Visualized Workflows
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting guide for column chromatography issues.
Caption: Workflow for the removal of residual palladium catalyst.
References
- 1. Color Gradients | Graphviz [graphviz.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sketchviz.com [sketchviz.com]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Regioselectivity Issues in Indazole Alkylation
Welcome to the technical support center for regioselective indazole alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for controlling the N1 versus N2 regioselectivity during the alkylation of indazoles.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a common issue in indazole alkylation?
A1: The indazole ring contains two nucleophilic nitrogen atoms, N1 and N2. During alkylation, both sites can react, often leading to a mixture of N1 and N2-alkylated regioisomers.[1][2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3][4] However, the reaction outcome is highly sensitive to a variety of factors, making the selective synthesis of a single isomer challenging.[1][3][5]
Q2: What are the primary factors that control N1 vs. N2 regioselectivity in indazole alkylation?
A2: The regiochemical outcome of indazole alkylation is influenced by a combination of factors:[1][4]
-
Steric and Electronic Effects of Substituents: The size and electronic nature of substituents on the indazole ring play a crucial role. Bulky groups at the C3-position tend to favor N1-alkylation, whereas electron-withdrawing groups at the C7-position (e.g., -NO₂ or -CO₂Me) can direct the alkylation to the N2-position.[2][3][4][5][6][7]
-
Reaction Conditions (Base and Solvent): The choice of base and solvent is critical. For instance, using a strong base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[2][3][4][5][7] Conversely, conditions such as the Mitsunobu reaction or using triflic acid (TfOH) with diazo compounds can promote N2-alkylation.[6][8][9]
-
Nature of the Electrophile: The alkylating agent itself can influence the N1/N2 ratio.[3][4]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable isomer, while N2-substituted products can be favored under kinetically controlled conditions.[1][3][5]
Q3: How can I favor the formation of the N1-alkylated indazole?
A3: To achieve high N1-selectivity, conditions that favor thermodynamic control are typically employed. A widely successful method is the use of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF).[2][3][4][5][7] This system has been reported to provide greater than 99% N1-regioselectivity for indazoles with various C3-substituents, such as carboxymethyl, tert-butyl, and carboxamide groups.[3][4][7] The sodium cation is believed to coordinate with the N2-nitrogen and a nearby coordinating group (like an ester at C3), sterically blocking the N2-position and directing the alkylating agent to N1.[2][10][11]
Q4: What conditions are known to promote N2-alkylation of indazoles?
A4: Selective N2-alkylation often requires conditions that favor the kinetic product. Several methods have been developed to achieve this:
-
Substituent Effects: Placing a sterically demanding or electron-withdrawing group at the C7-position can effectively block the N1-position and direct alkylation to N2.[2][3][4][7]
-
Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD, has been shown to favor the formation of the N2-isomer.[1][4]
-
Acid Catalysis: The use of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as a catalyst with diazo compounds or alkyl 2,2,2-trichloroacetimidates has been demonstrated to be highly selective for N2-alkylation, providing excellent yields.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no regioselectivity (obtaining a mixture of N1 and N2 isomers) | The chosen reaction conditions do not sufficiently differentiate between the two nitrogen atoms. This is common with weaker bases like K₂CO₃ in polar aprotic solvents like DMF.[1][12] | To favor N1-alkylation , switch to a stronger, non-nucleophilic base and a less polar, aprotic solvent. The combination of NaH in THF is highly recommended.[2][3][5] For N2-alkylation , consider using Mitsunobu conditions or a TfOH-catalyzed reaction with a suitable electrophile.[1][8][9] |
| Low yield of the desired N1-isomer | Incomplete deprotonation, side reactions, or non-optimal reaction temperature. | Ensure strictly anhydrous conditions, especially when using NaH. Optimize the reaction temperature; gentle heating (e.g., to 50 °C) can sometimes improve conversion without compromising regioselectivity.[3][4][6] Confirm the purity and reactivity of your alkylating agent.[3][6] |
| Low yield of the desired N2-isomer | The reaction conditions may be allowing for equilibration to the more thermodynamically stable N1-isomer. | Employ conditions that are under kinetic control and avoid prolonged heating. The TfOH-catalyzed alkylation with diazo compounds is often rapid and highly selective for N2.[8] |
| Difficulty in separating N1 and N2 isomers | The polarity and chromatographic behavior of the two regioisomers are very similar. | If a mixture is unavoidable, meticulous optimization of the column chromatography conditions (e.g., stationary phase, solvent system) is necessary. In some cases, preparative thin-layer chromatography (PTLC) may be effective for separating small quantities.[4] Alternatively, recrystallization from a carefully selected mixed solvent system can sometimes be used to isolate one of the isomers in high purity.[13] |
| Unexpected regioselectivity | Steric or electronic effects of the substituents on the indazole ring are overriding the expected outcome of the reaction conditions. | Re-evaluate the electronic and steric properties of your specific indazole substrate. For instance, an electron-withdrawing group at C7 can strongly direct alkylation to the N2-position, even under conditions that typically favor N1.[3][4][6][7] A bulky substituent at C3 can enhance N1-selectivity.[3][6] |
Data Presentation
Table 1: Influence of Reaction Conditions on the N1/N2 Regioselectivity of Indazole Alkylation
| Indazole Substrate | Base | Solvent | Alkylating Agent | Temperature (°C) | N1:N2 Ratio | Yield (%) | Reference |
| Methyl 1H-indazole-3-carboxylate | NaH | THF | n-Pentyl bromide | 50 | >99:1 | 95 | [3] |
| 3-tert-Butyl-1H-indazole | NaH | THF | n-Pentyl bromide | 50 | >99:1 | 96 | [3] |
| 7-Nitro-1H-indazole | NaH | THF | n-Pentyl bromide | 50 | 4:96 | 94 | [3][4][7] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃ | Dioxane | Various tosylates | 90 | N1-selective | >90 | [10] |
| 1H-Indazole | K₂CO₃ | DMF | Isobutyl bromide | 120 | 58:42 | 47 (N1), 25 (N2) | [12] |
| Methyl 1H-indazole-3-carboxylate | - | THF | n-Pentanol, PPh₃, DIAD | RT | 1:2.5 | 20 (N1), 58 (N2) | [3][4] |
| 1H-Indazole | TfOH (cat.) | DCM | Ethyl 2-diazopropanoate | RT | 0:100 | 95 | [8] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH/THF (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N1-position.[1][5][6]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to 50 °C if necessary, and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction (Kinetic Control)
This method often provides good selectivity for the N2-position.[1]
-
Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Dropwise, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Protocol 3: Selective N2-Alkylation using TfOH with Diazo Compounds
This protocol is highly effective for achieving excellent N2-selectivity.[8]
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM), add the diazo compound (1.2 equiv).
-
Catalyst Addition: Cool the mixture to 0 °C and add triflic acid (TfOH, 0.1-0.2 equiv) dropwise.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.
Visualizations
Caption: Factors governing N1 vs. N2 regioselectivity in indazole alkylation.
Caption: General experimental workflow for the N-alkylation of indazoles.
Caption: Troubleshooting flowchart for overcoming regioselectivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. research.ucc.ie [research.ucc.ie]
- 8. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Indazoles
Welcome to the technical support center for the fluorination of indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of fluorinated indazoles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fluorination of indazoles, providing potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| 1. Low or No Conversion of Starting Material | Inactive Fluorinating Reagent: Electrophilic fluorinating agents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® can be sensitive to moisture and may degrade over time. | - Use a fresh batch of the fluorinating reagent.- Ensure the reagent has been stored under anhydrous conditions.- Consider purchasing from a reputable supplier. |
| Insufficient Reagent: The stoichiometry of the fluorinating agent may be too low, especially for less reactive indazole substrates. | - Increase the equivalents of the fluorinating agent (e.g., from 1.5 to 2.0 or 2.5 equivalents).- Monitor the reaction by TLC or LC-MS to determine if the reaction is proceeding slowly and requires more reagent or longer reaction time. | |
| Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate. | - Gradually increase the reaction temperature. For the NFSI/water system, reactions are often run at 80 °C.[1][2] | |
| Poor Substrate Reactivity: Electron-withdrawing groups on the indazole ring can decrease its nucleophilicity, making it less reactive towards electrophilic fluorinating agents. | - Consider using a more powerful fluorinating agent. While NFSI is effective, Selectfluor® is often described as a more reactive agent.[3] - If applicable, consider installing an activating group on the indazole ring, which can be removed later. | |
| 2. Formation of Multiple Products (Low Regioselectivity) | Competing Reaction Sites: Substituted indazoles may have multiple potential sites for fluorination, leading to a mixture of isomers. The N1 and N2 positions of the indazole can also compete in reactions.[4][5] | - Protecting Groups: The use of protecting groups can direct the regioselectivity. For instance, protecting the N2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group can direct functionalization to the C3 position.[6]- Solvent Effects: The choice of solvent can influence regioselectivity. For the fluorination of 2H-indazoles with NFSI, water was found to be the optimal solvent for C3-fluorination.[7]- Substituent Effects: The electronic nature of substituents on the indazole ring can direct the position of fluorination. Electron-donating groups tend to activate the ring towards electrophilic attack.[8] |
| N1 vs. N2 Isomerization: In some cases, the initial product may isomerize to a more thermodynamically stable isomer under the reaction conditions. | - Carefully control the reaction time and temperature to favor the kinetic product if desired.- Analyze the product mixture at different time points to understand the reaction profile. | |
| 3. Product Decomposition or Side Reactions | Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of the starting material or the fluorinated product. | - Optimize the reaction temperature and time. Monitor the reaction closely to stop it once the starting material is consumed.- Consider milder fluorinating agents or reaction conditions if decomposition is observed. |
| Oxidation of Substrate: Some fluorinating agents, like Selectfluor®, are also strong oxidizing agents and can lead to undesired oxidation products.[9] | - If oxidation is a problem, consider using a milder fluorinating agent like NFSI.- Adjust the reaction conditions (e.g., lower temperature) to minimize oxidation. | |
| 4. Difficulty in Product Purification | Similar Polarity of Products and Byproducts: The desired fluorinated indazole may have a similar polarity to unreacted starting material or byproducts, making chromatographic separation challenging. | - Recrystallization: If the product is a solid, recrystallization can be an effective purification method.- Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution may improve separation.- Derivatization: In some cases, the product can be derivatized to alter its polarity, facilitating separation, and then the derivatizing group can be removed. |
| Contamination with Reagent Byproducts: Byproducts from the fluorinating agent (e.g., benzenesulfonimide from NFSI) can co-elute with the product. | - Aqueous Workup: An aqueous wash can often remove water-soluble byproducts. For example, a basic wash can help remove acidic byproducts.- Filtration: In some cases, byproducts may precipitate and can be removed by filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common electrophilic fluorinating agents for indazoles?
A1: The most commonly used electrophilic fluorinating agents for indazoles are N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4).[10] NFSI is often favored for its milder nature, while Selectfluor® is a more powerful fluorinating agent.[3]
Q2: What is the typical regioselectivity observed in the electrophilic fluorination of 2H-indazoles?
A2: The electrophilic fluorination of 2H-indazoles typically occurs at the C3 position with high regioselectivity, especially when using NFSI in water.[7] This is attributed to the electronic properties of the indazole ring system.
Q3: Can I perform the fluorination of indazoles under metal-free conditions?
A3: Yes, a highly efficient and environmentally friendly method for the fluorination of 2H-indazoles using NFSI in water is metal-free.[2][7] This avoids potential metal contamination in the final product, which is particularly important in pharmaceutical applications.
Q4: What is the proposed mechanism for the fluorination of 2H-indazoles with NFSI in water?
A4: Experimental evidence suggests a radical mechanistic pathway for the fluorination of 2H-indazoles with NFSI in water.[7] A fluorine radical is thought to be generated from NFSI, which then initiates the reaction.
Q5: Are there methods for the nucleophilic fluorination of indazoles?
A5: While electrophilic fluorination is more common for electron-rich heterocycles like indazoles, nucleophilic fluorination strategies can be employed, often requiring the pre-functionalization of the indazole ring with a good leaving group at the desired position.[11][12] However, direct C-H nucleophilic fluorination is challenging due to the low nucleophilicity of the fluoride ion.[11]
Q6: How do protecting groups affect the fluorination of indazoles?
A6: Protecting groups play a crucial role in directing the regioselectivity of fluorination and other functionalizations of indazoles.[6] By blocking one of the nitrogen atoms (N1 or N2), the reaction can be directed to a specific position on the ring. The choice of protecting group is critical, as it must be stable to the fluorination conditions and easily removable afterward.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Fluorination of 2-phenyl-2H-indazole with NFSI
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 1,4-Dioxane | 80 | 40 | 33 |
| 2 | Toluene | 80 | 120 | 25 |
| 3 | CH₃CN | 80 | 60 | 45 |
| 4 | DMF | 80 | 120 | 20 |
| 5 | H₂O | 80 | 30 | 85 |
| 6 | EtOH | 80 | 60 | 65 |
| 7 | MeOH | 80 | 60 | 60 |
Data synthesized from the study by Ghosh and Hajra (2021).[7] This table demonstrates the significant effect of the solvent on the reaction yield, with water providing the best result.
Experimental Protocols
Protocol 1: General Procedure for the C3-Fluorination of 2H-Indazoles using NFSI in Water [1][2]
-
Reaction Setup: In a reaction tube, combine the 2H-indazole substrate (0.2 mmol, 1.0 equiv) and N-fluorobenzenesulfonimide (NFSI) (0.3 mmol, 1.5 equiv).
-
Solvent Addition: Add 2.0 mL of water to the reaction tube.
-
Heating: Place the reaction tube in a preheated oil bath at 80 °C.
-
Stirring: Stir the reaction mixture for the time indicated by TLC analysis (typically 30-60 minutes).
-
Work-up: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Extraction: Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of petroleum ether and ethyl acetate).
Visualizations
Caption: Troubleshooting workflow for low or no conversion in indazole fluorination.
Caption: Proposed radical mechanism for the fluorination of 2H-indazoles with NFSI.
References
- 1. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Selectfluor - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 12. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
Technical Support Center: Suzuki Coupling with Indazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving indazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during experiments in a question-and-answer format.
Question 1: My Suzuki coupling reaction shows low or no conversion of the indazole halide. What are the potential causes and how can I fix it?
Answer:
Low or no conversion is a common issue that can often be traced back to the catalyst, base, or reaction conditions. Indazoles, particularly those with an unprotected N-H group, can sometimes interfere with the catalytic cycle.[1][2]
Possible Causes and Recommended Solutions:
-
Inactive Catalyst: The palladium catalyst is central to the reaction.[3]
-
Solution 1: Catalyst & Ligand Choice: While standard catalysts like Pd(PPh₃)₄ are common, challenging couplings or electron-deficient indazoles may benefit from more robust systems.[3] Consider screening catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or using precatalysts like PdCl₂(dppf).[3][4][5]
-
Solution 2: Catalyst Quality: Ensure the catalyst has not degraded. The formation of palladium black (a fine black precipitate) can indicate catalyst decomposition to a less active form.[3] Use a freshly opened catalyst and handle it under an inert atmosphere.
-
-
Suboptimal Base: The base is critical for activating the boronic acid in the transmetalation step.[3][6]
-
Solution 1: Base Strength and Solubility: If using common bases like K₂CO₃ or Na₂CO₃, consider switching to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective.[3]
-
Solution 2: Aqueous Conditions: The presence of a small amount of water is often essential for the activity of inorganic bases like carbonates and phosphates.[3] A solvent system such as dioxane/water is commonly used.[4][7]
-
-
Low Reaction Temperature:
-
Solution: Suzuki couplings often require heat to proceed efficiently. If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100–120 °C. For thermally stable solvents like dioxane or DMF, microwave irradiation can also significantly accelerate the reaction.[3]
-
-
Inhibition by Unprotected N-H Group: The acidic proton on the indazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Solution: While many protocols for unprotected indazoles exist, protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) can sometimes improve yields.[1][5] However, be aware that some protecting groups, especially Boc, can be cleaved under certain reaction conditions (e.g., high temperatures or microwave heating).[8][9]
-
Question 2: I'm observing significant byproduct formation, such as homocoupling of the boronic acid or dehalogenation of my indazole. How can I minimize these side reactions?
Answer:
The formation of byproducts indicates that undesired reaction pathways are competing with the intended cross-coupling.
Possible Causes and Recommended Solutions:
-
Homocoupling of Boronic Acid: This common side reaction is often promoted by the presence of oxygen.[3]
-
Solution: Thorough Degassing: Ensure the reaction solvent and mixture are rigorously degassed before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[3]
-
-
Dehalogenation (Hydrodehalogenation): This occurs when the organopalladium intermediate reacts with a proton source instead of the boronate complex.[2]
-
Solution 1: Minimize Proton Sources: Use anhydrous solvents and ensure all reagents are dry. Residual water is a common proton source that facilitates this side reaction.[2]
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Solution 2: Optimize Base Choice: Use an anhydrous base. Some bases can be hydrated or generate water in situ, contributing to dehalogenation.[2]
-
-
Protodeboronation of Boronic Acid: The boronic acid can react with protic sources, replacing the boron group with a hydrogen atom. This is particularly problematic with unstable boronic acids (e.g., some heteroaryl boronic acids) and at high temperatures.[1][10]
-
Solution 1: Use Boronate Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation, making them easier to handle and store.[11]
-
Solution 2: Control Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can help minimize this side reaction. Monitor the reaction closely and stop it once the starting material is consumed.[10]
-
Data Presentation: Optimized Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The following table summarizes conditions reported in the literature for various indazole derivatives.
| Indazole Substrate | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent System | Temp. (°C) & Time | Yield (%) | Reference |
| 3-Bromo-1H-indazol-5-amine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | MW, 140°C | Good to Excellent | [4] |
| 7-Bromo-4-sulfonamido-1H-indazole | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140°C, 4h | 71-80 | [12] |
| 3-Chloro-1H-indazole | P2 Precatalyst (2-3.5) | SPhos | K₃PO₄ (2.0) | Dioxane/H₂O | 100°C, 15-20h | 75-96 | [1] |
| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (10) | dppf | K₂CO₃ | DME | 80°C, 2h | 84 | [5] |
| N-Boc-3-iodo-5-methoxy-1H-indazole | Pd(PPh₃)₄ | - | Aq. Base | Dioxane | MW | >80 | [8] |
| N-(3-bromophenyl)-1-butyl-1H-indazole | Pd(dppf)Cl₂ (0.05) | dppf | K₂CO₃ (3) | Dioxane/H₂O | RT, 8-12h | Not specified | [7] |
Note: MW = Microwave irradiation; RT = Room Temperature; P2 Precatalyst = Chloro(2-dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II); DME = Dimethoxyethane.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halo-Indazole
This is a generalized procedure and may require optimization for specific substrates.[2][10]
-
Reaction Setup: In a flame-dried reaction vessel (e.g., a Schlenk tube or sealed vial) equipped with a magnetic stir bar, combine the halo-indazole (1.0 equiv.), the arylboronic acid or boronate ester (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).[2]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[3]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][10]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[10]
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in Suzuki coupling reactions with indazole derivatives.
Caption: A step-by-step workflow for troubleshooting Suzuki coupling reactions.
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle involves oxidative addition, transmetalation, and reductive elimination.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 8. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
preventing degradation of 4-Fluoro-1H-indazole-6-carboxylic acid during storage
This technical support center provides guidance on preventing the degradation of 4-Fluoro-1H-indazole-6-carboxylic acid during storage and offers troubleshooting advice for stability-related issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperature is in a cool, dry, and well-ventilated place. For optimal preservation of this white to off-white solid, storage in a refrigerator at 2-8°C is advisable.[1]
Q2: How sensitive is this compound to light and air?
Q3: What are the potential signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color from its typical white or off-white appearance to yellow or brown, as well as changes in its physical state, such as clumping or melting.[3] Chemical degradation can be confirmed by analytical techniques like High-Performance Liquid Chromatography (HPLC), which may show a decrease in the main peak's purity and the appearance of new impurity peaks.
Q4: Can I store this compound in solution? If so, what are the recommended conditions?
A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at -20°C or below. The stability in solution will be highly dependent on the solvent, concentration, and storage temperature. A preliminary stability study on the solution is recommended.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify the storage conditions (temperature, light, and moisture protection). Perform a purity check of the stored material using HPLC. If degradation is confirmed, use a fresh batch of the compound for subsequent experiments. |
| Change in physical appearance (color, texture) | Exposure to light, heat, or moisture. | Discard the affected batch of the compound. Review storage procedures to ensure they align with the recommended guidelines. |
| Poor solubility compared to a fresh batch | Potential polymerization or formation of insoluble degradation products. | Attempt to dissolve a small sample in a recommended solvent. If solubility issues persist, it is a strong indicator of degradation. The material should not be used for experiments where precise concentration is critical. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR) | Chemical degradation leading to the formation of impurities. | Characterize the impurity peaks if possible to understand the degradation pathway. This could involve techniques like LC-MS. Consider performing a forced degradation study to identify potential degradation products. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol outlines a general HPLC method for assessing the purity of this compound and detecting degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Diode Array Detector (DAD) or UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[4][5] This helps in developing stability-indicating analytical methods.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.[4]
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 8 hours.[4]
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 12 hours.[4]
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.[4]
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) to simulate sunlight exposure as per ICH Q1B guidelines.
Samples should be taken at various time points and analyzed by HPLC to monitor the degradation of the parent compound and the formation of degradation products.
Visualizations
Caption: Workflow for assessing the purity of this compound.
References
Technical Support Center: Synthesis of 4-Fluoro-1H-indazole-6-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential side reactions during the synthesis of 4-Fluoro-1H-indazole-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My final product contains a significant amount of a regioisomer. How can I identify and control the formation of N1 vs. N2 substituted indazoles?
A1: The formation of N1 and N2 regioisomers is a common challenge in the synthesis of N-substituted indazoles. The proton on the pyrazole ring of the indazole core can reside on either nitrogen, leading to two different tautomers (1H and 2H). Subsequent reactions can lead to a mixture of products.
Troubleshooting and Optimization:
-
Identification: The two isomers can often be distinguished and separated by chromatography (TLC, column chromatography, or HPLC) due to differences in polarity. Spectroscopic methods like 1H and 13C NMR are definitive for structure elucidation. The chemical shift of the proton at the C3 position is typically different for the N1 and N2 isomers.
-
Controlling Regioselectivity:
-
Reaction Conditions: The choice of base and solvent is critical. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) often favors the formation of the thermodynamically more stable N1 isomer.[1][2]
-
Steric Hindrance: Bulky substituents at the C7 position can sterically hinder the N1 position, favoring substitution at the N2 position.
-
Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms, thereby affecting the regioselectivity.[1]
-
Q2: I am observing a significant amount of a byproduct that appears to be the starting aniline. What could be the cause?
A2: The presence of the starting aniline in your crude product suggests an incomplete diazotization or cyclization step, depending on your synthetic route.
Troubleshooting and Optimization:
-
Incomplete Diazotization: If your synthesis involves the diazotization of a substituted aniline (e.g., a derivative of 2-amino-3-fluoro-5-methylbenzoic acid), ensure the following:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrite source (e.g., sodium nitrite). Higher temperatures can lead to the decomposition of the diazonium salt.[3]
-
Stoichiometry of Reagents: Ensure the correct stoichiometry of the aniline, acid (e.g., HCl, H2SO4), and nitrite source.
-
Purity of Reagents: Use high-purity reagents, as impurities can interfere with the reaction.
-
-
Failed Cyclization: If the diazonium salt is formed but fails to cyclize, consider the following:
-
Reaction Conditions: The cyclization conditions (temperature, solvent, and presence of a catalyst, if applicable) may need to be optimized.
-
Substrate Reactivity: The electronic nature of the substituents on the aniline ring can affect the rate of cyclization.
-
Q3: My product yield is low, and I have isolated a byproduct that has lost the carboxylic acid group. What is happening?
A3: The loss of the carboxylic acid group is likely due to decarboxylation. This side reaction can occur under harsh thermal conditions, especially if the reaction is heated for an extended period.[4][5]
Troubleshooting and Optimization:
-
Temperature and Reaction Time: Monitor your reaction temperature and time carefully. Avoid prolonged heating at high temperatures. Consider running the reaction at a lower temperature for a longer duration.
-
pH Control: In some cases, the stability of the carboxylic acid group can be pH-dependent. Ensure the pH of your reaction and work-up conditions are appropriate.
-
Alternative Synthetic Routes: If decarboxylation is a persistent issue, you may need to consider a synthetic strategy where the carboxylic acid group is introduced at a later stage of the synthesis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Presence of an unexpected isomer (e.g., 5-Fluoro-1H-indazole-6-carboxylic acid) | Impure starting materials; incorrect regiochemistry during an earlier synthetic step. | 1. Verify the purity and identity of all starting materials and intermediates by NMR and/or LC-MS. 2. Review the synthetic route for steps where regioselectivity could be an issue (e.g., nitration, halogenation). 3. Purify intermediates to remove any unwanted isomers before proceeding to the next step. |
| Formation of colored impurities (reddish/brown) | Formation of azo compounds from unreacted diazonium salt.[6][7] | 1. Ensure complete consumption of the diazonium salt during the cyclization step. 2. Add a quenching agent (e.g., sulfamic acid) after the diazotization step to destroy any excess nitrous acid. 3. Purify the crude product using column chromatography or recrystallization. |
| Product is contaminated with a phenol derivative. | Reaction of the diazonium salt with water. | 1. Use anhydrous solvents and reagents for the diazotization and subsequent steps. 2. Maintain a low reaction temperature to minimize the decomposition of the diazonium salt. |
| Incomplete reaction, with significant starting material remaining. | Insufficient reaction time, temperature, or reagent stoichiometry. | 1. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 2. Gradually increase the reaction temperature, being mindful of potential side reactions like decarboxylation. 3. Ensure all reagents are added in the correct stoichiometric amounts. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography to Separate Regioisomers
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). The polarity of the eluent should be gradually increased.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the desired product and the isomeric impurity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: 1H NMR Analysis for Isomer Identification
-
Sample Preparation: Dissolve a small amount of the purified product (and the isolated isomer, if possible) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Data Acquisition: Acquire a 1H NMR spectrum for each sample.
-
Analysis: Compare the spectra, paying close attention to the chemical shifts and coupling constants of the aromatic and indazole ring protons. The proton at the C3 position of the indazole ring often shows a distinct chemical shift for N1 and N2 isomers.
Visualizations
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. brainly.in [brainly.in]
Technical Support Center: Enhancing the Solubility of Indazole-Based Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with indazole-based compounds. The following troubleshooting guides and FAQs address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are many of my indazole-based compounds poorly soluble in aqueous solutions?
A1: Indazole-based compounds, like many heterocyclic aromatic molecules, often have a rigid, planar structure and can be highly crystalline.[1][2] This structural nature can lead to strong intermolecular interactions within the crystal lattice, making it energetically unfavorable for the compound to dissolve in water.[3] Key factors contributing to poor aqueous solubility include high lipophilicity (a tendency to dissolve in fats/oils rather than water) and strong hydrogen bonding between the molecules in their solid state.[3] More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are practically insoluble in water, making this a common challenge.[4][5]
Q2: I have a new indazole derivative. What is the very first step I should take to dissolve it for an in vitro assay?
A2: The standard initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent.[6] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability.[6] This stock solution can then be serially diluted into your aqueous experimental buffer. It is critical to ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) and consistent across all samples, including vehicle controls, to avoid solvent-induced artifacts or cellular toxicity.[6]
Q3: How does pH adjustment impact the solubility of indazole compounds?
A3: The indazole nucleus is amphoteric, meaning it can act as both a weak acid and a weak base.[7] It contains nitrogen atoms that can be protonated (gain a proton) in acidic conditions or deprotonated (lose a proton) in alkaline conditions.[6] The solubility of such ionizable compounds is highly dependent on pH.[3][6][8] By adjusting the pH of the solution away from the compound's isoelectric point (the pH at which it has no net charge), you increase the proportion of the more soluble, ionized form.[6]
-
For weakly basic indazoles: Decreasing the pH (making it more acidic) will lead to protonation and increased solubility.[3][6]
-
For weakly acidic indazoles: Increasing the pH (making it more alkaline) will lead to deprotonation and increased solubility.[3][6]
Q4: What are co-solvents and when are they a good strategy?
A4: Co-solvents are water-miscible organic solvents added to an aqueous system to increase the solubility of nonpolar or poorly soluble compounds.[6][9] They work by reducing the overall polarity of the solvent, making it more favorable for lipophilic molecules to dissolve.[6] This is a simple and rapid method, especially for early-stage experiments.[9] Common co-solvents include:
-
Polyethylene Glycol (PEG), particularly PEG 300 and PEG 400
-
Propylene Glycol (PG)
-
Ethanol
-
Glycerin
The choice and concentration of a co-solvent must be carefully validated as they can impact biological systems and may not be suitable for all assays, especially at higher concentrations.[6]
Q5: How do cyclodextrins work to enhance solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[6][10] They can encapsulate a poorly soluble "guest" molecule, such as an indazole derivative, within this cavity, forming a host-guest inclusion complex.[4][6] This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent water solubility of the guest molecule.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low cellular toxicity, making it suitable for many in vitro and in vivo applications.[6][12]
Q6: When should I consider salt formation for my indazole compound?
A6: Salt formation is one of the most effective and widely used strategies for increasing the solubility and dissolution rate of ionizable compounds.[13][14][15] If your indazole derivative has a sufficiently acidic or basic functional group (i.e., a suitable pKa), converting it into a salt can dramatically improve its aqueous solubility.[13][16] This is a preferred method in drug development as it often results in a stable, crystalline solid with improved physicochemical properties.[13][17] Approximately half of all currently marketed APIs are in salt form.[15]
Troubleshooting Guides
| Problem Encountered | Potential Cause | Recommended Solution / Troubleshooting Step |
| 1. Compound precipitates immediately upon dilution of DMSO stock into aqueous buffer. | The compound's thermodynamic solubility in the final buffer has been exceeded. This is a common issue for "brick dust" compounds which are highly lipophilic.[3] | 1. Reduce Final Concentration: Determine if a lower final concentration is sufficient for your assay. 2. Optimize Solvent Percentage: While keeping the final solvent concentration low, sometimes a slightly higher percentage (e.g., 0.5% vs 0.1% DMSO) can help, but must be validated. 3. Use a Co-solvent: Add a co-solvent like PEG 400 to the aqueous buffer before adding the compound stock. 4. Use Cyclodextrins: Pre-complex the compound with HP-β-CD. Add the DMSO stock to a buffer solution already containing the cyclodextrin.[6] |
| 2. Inconsistent or non-reproducible results in cell-based assays. | Precipitation in Media: The compound may be precipitating out of the cell culture media over the course of the experiment. Precipitated drug is not bioavailable.[18] Interaction with Media Components: Serum proteins or other components in the media can bind to the compound or affect its solubility.[18] | 1. Visually Inspect Wells: Before and after the experiment, inspect the wells under a microscope for signs of precipitation. 2. Perform a Solubility Test in Media: Test the solubility of your compound directly in the complete cell culture media you are using.[18] 3. Reduce Serum Concentration: If possible, run the assay in lower serum conditions. 4. Re-evaluate Solubilization Strategy: Consider using HP-β-CD, which can sometimes improve stability in complex media.[6][11] |
| 3. I need a high-concentration formulation for an in vivo study, but the compound won't dissolve. | Standard techniques (like low percentage DMSO) are often insufficient for the high concentrations required for animal dosing. | 1. pH Adjustment: If the compound has a suitable pKa, adjusting the pH of the formulation vehicle can produce significant increases in solubility.[6] This is a very common and effective strategy for in vivo formulations. 2. Co-solvent Systems: Use a higher percentage of co-solvents. A common vehicle for oral dosing is a mix of PEG 400, Propylene Glycol, and water. 3. Salt Formation: If not already done, synthesize a salt form of the compound (e.g., hydrochloride, mesylate) which can have dramatically higher aqueous solubility.[13][17] 4. Amorphous Solid Dispersions: For very challenging compounds, creating an amorphous solid dispersion with a polymer carrier can enhance solubility.[19][20] This is a more advanced formulation technique. |
Quantitative Data Summary
The following tables provide illustrative data on how different strategies can enhance the solubility of a hypothetical indazole-based compound ("Indazole-X").
Table 1: Comparison of Solubility Enhancement Strategies for Indazole-X
| Method | Conditions | Solubility (µg/mL) | Fold Increase |
| Baseline | pH 7.4 Buffer | 0.5 | 1 |
| pH Adjustment | pH 2.0 Buffer | 55 | 110 |
| Co-solvency | 20% PEG 400 in pH 7.4 Buffer | 25 | 50 |
| Complexation | 10 mM HP-β-CD in pH 7.4 Buffer | 40 | 80 |
| Salt Formation | Indazole-X HCl Salt in Water | 250 | 500 |
Note: Data is hypothetical and for illustrative purposes. Actual results will vary based on the specific compound's structure and properties.
Table 2: Effect of Co-solvents on the Solubility of Indazole-X at pH 7.4
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None | 0% | 0.5 |
| Ethanol | 10% | 8 |
| Ethanol | 20% | 18 |
| PEG 400 | 10% | 12 |
| PEG 400 | 20% | 25 |
| Propylene Glycol | 10% | 7 |
| Propylene Glycol | 20% | 15 |
Experimental Protocols
Protocol 1: Kinetic Solubility Determination Using a Co-solvent
This protocol describes a general method to quickly assess the effect of a co-solvent on compound solubility.
1. Materials:
- Indazole compound
- Dimethyl Sulfoxide (DMSO)
- Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
- Co-solvent (e.g., PEG 400)
- Sterile microcentrifuge tubes or 96-well plates
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
2. Procedure:
- Stock Solution Preparation: Prepare a 10 mM stock solution of the indazole compound in 100% DMSO. Vortex or sonicate until fully dissolved.[6]
- Buffer Preparation: Prepare a series of aqueous buffers containing increasing concentrations of the co-solvent (e.g., 0%, 5%, 10%, 20% PEG 400).
- Sample Preparation: Add the DMSO stock solution to each co-solvent buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant and minimal (e.g., 1%).
- Equilibration: Incubate the samples at room temperature for 1-2 hours with gentle agitation to allow for precipitation.[6]
- Separation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved compound.[6]
- Quantification: Carefully collect the supernatant and measure the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[6]
Protocol 2: pH-Dependent Solubility Profile
This protocol helps determine how solubility changes with pH.
1. Materials:
- Solid indazole compound
- A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9). Use appropriate buffer systems for each pH range (e.g., citrate, phosphate, borate).[18]
- Vials with screw caps
- Shaking incubator
- Filtration or centrifugation equipment
2. Procedure:
- Sample Preparation: Add an excess amount of the solid indazole compound to a known volume of each buffer in separate vials. The solid should be clearly visible.[18]
- Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[18][21]
- Phase Separation: After incubation, confirm that excess solid is still present. Separate the saturated solution from the undissolved solid by filtering through a 0.22 µm filter or by high-speed centrifugation.[18][21]
- pH Measurement: Measure the final pH of the filtrate/supernatant.
- Quantification: Dilute the clear solution as needed and determine the compound's concentration using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
- Data Analysis: Plot the measured solubility (concentration) against the final pH of the buffer.[18]
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues.
Caption: Cyclodextrin encapsulates the indazole "guest" to form a soluble complex.
Caption: An experimental workflow for determining kinetic solubility.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective [pubmed.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Indazole - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ijpbr.in [ijpbr.in]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. mdpi.com [mdpi.com]
- 12. Effect of cyclodextrin on the pharmacology of antifungal oral azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. research.aston.ac.uk [research.aston.ac.uk]
- 17. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Analytical Method Development for 4-Fluoro-1H-indazole-6-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the analytical method development of impure 4-Fluoro-1H-indazole-6-carboxylic acid samples. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound and its impurities.
Q1: My main peak for this compound is showing significant tailing. What are the likely causes and solutions?
A1: Peak tailing for an acidic compound like this compound in reverse-phase HPLC is a common issue. The primary causes are typically secondary interactions with the stationary phase or inappropriate mobile phase pH.
-
Cause 1: Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the acidic and heterocyclic functionalities of the analyte, causing tailing.
-
Solution 1: Use an end-capped column (e.g., C18 with TMS end-capping) or a column specifically designed for polar compounds. Alternatively, adding a competitive base like triethylamine (TEA) to the mobile phase in low concentrations (0.1-0.2%) can mask the silanol groups.
-
Cause 2: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid group, the analyte will exist in both its protonated and deprotonated forms, leading to poor peak shape.
-
Solution 2: Adjust the mobile phase pH to be at least 2 units below the analyte's pKa. For a carboxylic acid, a pH of 2.5-3.5 is generally effective to ensure it is fully protonated and behaves more consistently on a reverse-phase column. Adding an acidic modifier like formic acid, acetic acid, or phosphoric acid to the mobile phase is recommended.
-
Cause 3: Column Overload: Injecting too high a concentration of the sample can lead to peak fronting or tailing.
-
Solution 3: Dilute the sample and re-inject. Perform a linearity study to determine the optimal concentration range.
Q2: I am not getting good separation between the main analyte and a closely eluting impurity. How can I improve the resolution?
A2: Improving resolution requires modifying the selectivity of the chromatographic system.
-
Strategy 1: Modify Mobile Phase Composition:
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or use a combination of both. The different solvent properties can alter the selectivity.
-
Adjust Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of the critical pair. A slower increase in the organic phase concentration will increase the separation.
-
-
Strategy 2: Change Stationary Phase:
-
Switch to a column with a different selectivity. If you are using a standard C18 column, consider a Phenyl-Hexyl column, which offers different pi-pi interactions, or a polar-embedded column for enhanced interaction with polar functional groups.
-
-
Strategy 3: Adjust Temperature:
-
Lowering the column temperature can sometimes increase resolution, although it will also increase retention times and backpressure. Conversely, increasing the temperature may improve efficiency and alter selectivity. Experiment with a range of 25-40°C.
-
Q3: My baseline is noisy and shows drift, especially during a gradient run. What should I check?
A3: A noisy or drifting baseline is often related to the mobile phase, detector, or system contamination.[1]
-
Check 1: Mobile Phase Quality: Ensure you are using high-purity, HPLC-grade solvents and additives.[1] Poor quality water or solvents can introduce contaminants that elute during the gradient, causing baseline drift.[1] Ensure the mobile phase is properly degassed.
-
Check 2: Mobile Phase Mismatch: Ensure that the absorbance of your mobile phase components (especially additives) does not change significantly as the gradient composition changes. If using a UV detector, ensure your additives do not have high absorbance at your chosen wavelength.
-
Check 3: System Contamination: Flush the system thoroughly, including the injector and detector flow cell, with a strong solvent like isopropanol. A contaminated guard column or analytical column can also be a source of baseline noise.
-
Check 4: Detector Lamp: An aging detector lamp (e.g., UV lamp) can cause increased noise. Check the lamp's energy output and replace it if necessary.
Experimental Protocols
Protocol 1: RP-HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating RP-HPLC method.
-
Chromatographic System:
-
HPLC System: A gradient-capable HPLC or UPLC system with a UV/PDA detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Column Temperature: 30°C.
-
Autosampler Temperature: 10°C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
-
-
Reagents and Solutions:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 20.0 | 5 | 95 | Linear |
| 25.0 | 5 | 95 | Linear |
| 25.1 | 95 | 5 | Linear |
| 30.0 | 95 | 5 | Linear |
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
-
Acid Hydrolysis:
-
Dissolve the sample in 0.1 M HCl to a concentration of 1 mg/mL.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with diluent before injection.
-
-
Base Hydrolysis:
-
Dissolve the sample in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Keep at room temperature for 8 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl and dilute with diluent before injection.
-
-
Oxidative Degradation:
-
Dissolve the sample in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with diluent before injection.
-
-
Thermal Degradation:
-
Store the solid sample in an oven at 105°C for 48 hours.
-
Dissolve the stressed solid sample in the diluent to a concentration of 1 mg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Dissolve the stressed solid sample in the diluent to a concentration of 1 mg/mL for analysis.
-
Quantitative Data and Impurity Profile
The following table summarizes the expected impurities based on common synthetic routes and degradation pathways for this compound. The retention times (RT) are hypothetical based on the proposed HPLC method and are for illustrative purposes.
| Compound Name | Structure/Nature | Expected RT (min) | [M+H]⁺ (m/z) |
| This compound | API | 12.5 | 181.04 |
| 3-Fluoro-2-methyl-5-nitroaniline | Starting Material | 9.8 | 171.05 |
| 4-Fluoro-1H-indazole | Decarboxylation Impurity | 14.2 | 137.05 |
| Methyl 4-Fluoro-1H-indazole-6-carboxylate | Ester Impurity | 15.1 | 195.06 |
| 5-Bromo-4-fluoro-1H-indazole-6-carboxylic acid | Process Impurity | 13.8 | 258.95/260.95 |
Visualizations
Experimental and Troubleshooting Workflows
The following diagrams illustrate the logical flow for method development and troubleshooting.
Caption: General workflow for HPLC method development.
Caption: Decision tree for troubleshooting peak tailing.
References
Validation & Comparative
Confirming the Structure of Synthesized 4-Fluoro-1H-indazole-6-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of a synthesized compound's structure is a cornerstone of chemical research and drug development. This guide provides a comparative framework for the structural elucidation of 4-Fluoro-1H-indazole-6-carboxylic acid, a fluorinated indazole derivative of interest in medicinal chemistry. By comparing its expected analytical data with that of two related compounds, 1H-Indazole-6-carboxylic acid and 4-Fluoro-1H-indazole, we outline a comprehensive approach to structural verification using modern spectroscopic techniques.
Structural Comparison and Expected Analytical Data
The structural integrity of a newly synthesized batch of this compound is paramount for its downstream applications. The introduction of a fluorine atom and a carboxylic acid group to the indazole scaffold induces characteristic changes in its spectroscopic signatures. Below is a comparative summary of the expected and experimentally determined data for the target molecule and its analogues.
Table 1: Comparison of Physical and Spectroscopic Data
| Property | This compound | 1H-Indazole-6-carboxylic acid | 4-Fluoro-1H-indazole |
| Molecular Formula | C₈H₅FN₂O₂ | C₈H₆N₂O₂ | C₇H₅FN₂ |
| Molecular Weight | 180.14 g/mol | 162.15 g/mol | 136.13 g/mol |
| CAS Number | 447-44-9[1] | 704-91-6 | 341-23-1 |
| ¹H NMR (DMSO-d₆, δ ppm) | Predicted: Aromatic protons with shifts influenced by the electron-withdrawing fluorine and carboxylic acid groups. Expect distinct signals for the protons on the benzene and pyrazole rings. A broad singlet for the carboxylic acid proton is expected at >13 ppm. The NH proton should also appear as a broad singlet. | 13.36 (s, 1H), 13.04 (s, 1H), 8.24-8.08 (m, 2H), 7.85 (dd, J=8.5, 0.9Hz, 1H), 7.67 (dd, J=8.4, 1.3Hz, 1H)[2] | Predicted: Aromatic protons with splitting patterns influenced by the fluorine atom. A broad singlet for the NH proton is expected. |
| ¹³C NMR (CD₃OD, δ ppm) | Predicted: Aromatic carbons with chemical shifts influenced by the substituents. The carboxylic acid carbonyl carbon should appear around 170 ppm. | 114.1, 122.0, 122.6, 127.1, 130.6, 135.2, 141.4, 170.4[2] | Predicted: Aromatic carbons showing C-F couplings. |
| Mass Spectrometry (HRMS-ESI) | Predicted m/z: 181.0408 [M+H]⁺ | Found: 163.0503 [M+H]⁺[2] | Predicted m/z: 137.0513 [M+H]⁺ |
| IR Spectroscopy (KBr, cm⁻¹) | Predicted: Broad O-H stretch (2500-3300), C=O stretch (~1700), C-F stretch (~1100-1200), N-H stretch (~3200-3400). | 3258 (br), 2864 (br), 2582 (br), 1679 (s), 1579 (m), 1518 (m), 1425 (m), 1230 (s), 1087 (m), 954 (s), 857 (m), 762 (m), 693 (m)[2] | Predicted: N-H stretch (~3200-3400), C-F stretch (~1100-1200). |
Note: Predicted data for this compound and 4-Fluoro-1H-indazole is based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental data should be acquired for definitive confirmation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 16 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to a high-resolution analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Parameters:
-
Ionization Mode: Positive and negative ESI modes should be tested to determine the optimal ionization.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 100-150 °C.
-
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretically calculated mass. The mass error should be within 5 ppm.
-
Infrared (IR) Spectroscopy
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., O-H, C=O, C-F, N-H).
-
Visualizing the Workflow and Structural Comparison
The following diagrams, generated using the DOT language, illustrate the logical workflow for structural confirmation and a comparative analysis of the key structural features.
References
A Comparative Guide to 4-Fluoro-1H-indazole-6-carboxylic Acid and Its Isomers for Drug Discovery Professionals
An in-depth analysis of the physicochemical properties and biological activities of 4-Fluoro-1H-indazole-6-carboxylic acid and its positional isomers, providing valuable insights for researchers and scientists in drug development.
The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. The substitution pattern on the indazole ring significantly influences the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative overview of this compound and its isomers, including the non-fluorinated parent compound and other positional fluoro-isomers. The information presented herein is intended to guide researchers in the rational design of novel indazole-based therapeutics.
Physicochemical Properties: A Comparative Analysis
The introduction of a fluorine atom and the position of the carboxylic acid group on the indazole ring can profoundly impact key physicochemical parameters such as acidity (pKa), lipophilicity (logP), and aqueous solubility. These properties are critical for determining the pharmacokinetic and pharmacodynamic profile of a drug candidate.
Due to the limited availability of direct experimental data for a side-by-side comparison, the following table summarizes the predicted physicochemical properties for this compound and its relevant isomers. These values were obtained using reputable computational models and serve as a valuable guide for understanding the relative differences between these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa (strongest acidic) | Predicted logP | Predicted Solubility (in water at pH 7.4) |
| This compound | C₈H₅FN₂O₂ | 180.14 | 3.8 ± 0.2 | 1.9 ± 0.3 | 1.2 g/L |
| 5-Fluoro-1H-indazole-6-carboxylic acid | C₈H₅FN₂O₂ | 180.14 | 3.9 ± 0.2 | 1.9 ± 0.3 | 1.1 g/L |
| 7-Fluoro-1H-indazole-6-carboxylic acid | C₈H₅FN₂O₂ | 180.14 | 3.7 ± 0.2 | 1.8 ± 0.3 | 1.5 g/L |
| 1H-Indazole-6-carboxylic acid | C₈H₆N₂O₂ | 162.15 | 4.0 ± 0.2 | 1.5 ± 0.3 | 2.5 g/L |
Note: Predicted values are generated from computational models (e.g., ChemAxon, ACD/Labs) and should be experimentally verified for confirmation.
Biological Activities: Anticancer and Anti-inflammatory Potential
Indazole derivatives have demonstrated a wide range of biological activities, with a particular focus on their roles as anticancer and anti-inflammatory agents.[1] Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways implicated in disease progression.[2]
Anticancer Activity
The indazole nucleus is a key pharmacophore in several approved kinase inhibitors, such as Axitinib and Pazopanib, which target Vascular Endothelial Growth Factor Receptors (VEGFRs).[3][4] Fluorine substitution can enhance binding affinity and modulate the selectivity of these inhibitors.
| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colon Cancer) | 0.4 ± 0.3 | [5] |
| 1H-indazole-3-amine derivative 6o | K562 (Leukemia) | 5.15 | [6] |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | 0.015 | [2] |
| 5-ethylsulfonyl-indazole-3-carboxamide 8h | HCT-116 (Colorectal) | 0.023 | [4] |
| 5-ethylsulfonyl-indazole-3-carboxamide 8h | MCF-7 (Breast) | 0.025 | [4] |
Anti-inflammatory Activity
Indazole derivatives have also been investigated for their anti-inflammatory properties, often attributed to the inhibition of enzymes like cyclooxygenase (COX) and kinases involved in inflammatory signaling pathways, such as Janus kinases (JAKs).[7][8]
The table below presents data on the anti-inflammatory activity of some indazole derivatives. As with the anticancer data, these results are compiled from various sources.
| Compound | Assay | Target | IC₅₀ (µM) | Reference |
| Indazole | COX-2 Inhibition | COX-2 | 23.42 | [9] |
| 5-Aminoindazole | COX-2 Inhibition | COX-2 | 12.32 | [9] |
| 6-Nitroindazole | COX-2 Inhibition | COX-2 | 19.22 | [9] |
| 1H-indazole derivative BDF | COX-2 Docking Score | COX-2 | -9.11 kcal/mol | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of indazole derivatives.
Synthesis of Fluoro-Indazole-Carboxylic Acids
A general synthetic route to substituted indazoles often involves the cyclization of appropriately substituted phenylhydrazines or other related precursors. The synthesis of specific fluoro-indazole-carboxylic acids can be achieved through multi-step reaction sequences. For instance, the synthesis of 7-fluoro-1H-indazole can be accomplished by heating 2,3-difluorobenzaldehyde with hydrazine monohydrate.[10] Subsequent carboxylation at the 6-position would yield the desired product.
Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified kinase (e.g., VEGFR, JAK)
-
Kinase-specific substrate
-
ATP
-
Test compounds (indazole isomers)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and varying concentrations of the test compound in a suitable kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and inversely correlated with the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT116, K562)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (indazole isomers)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways
Indazole derivatives, particularly those developed as kinase inhibitors, exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis and a common target for indazole-based anticancer drugs.
Another important pathway targeted by indazole derivatives is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a central role in immune responses and inflammation.
Conclusion
This compound and its isomers represent a promising class of compounds for the development of novel therapeutics. The strategic placement of the fluorine atom and the carboxylic acid group can be utilized to fine-tune the physicochemical and biological properties of the indazole scaffold. While direct comparative data is limited, the available information and predictive models suggest that these isomers likely possess distinct profiles that could be exploited for targeted drug design. Further experimental investigation is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this important class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. 4,6-Difluoro-1H-indazole | C7H4F2N2 | CID 24728423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
Validating the Biological Activity of 4-Fluoro-1H-indazole-6-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Derivatives of indazole exhibit a wide range of pharmacological activities, including potent anticancer properties.[2][3] This guide focuses on the biological activity of derivatives of 4-Fluoro-1H-indazole-6-carboxylic acid, a key building block for the synthesis of novel therapeutic agents, particularly kinase inhibitors.[4] The inclusion of a fluorine atom can significantly enhance the metabolic stability and binding affinity of these compounds. This document provides a comparative analysis of their performance, supported by experimental data, to aid in drug discovery and development efforts.
Quantitative Analysis of Biological Activity
The biological activity of this compound derivatives is typically assessed by their ability to inhibit specific molecular targets, such as protein kinases, and to suppress the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) are common metrics used to quantify their potency. Below is a summary of the reported activity for representative fluoro-indazole derivatives.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |
| Compound 27a | FGFR1, FGFR2 | <4.1, 2.0 | KG-1 (leukemia) | 0.0253 | [5] |
| SNU-16 (gastric) | 0.0774 | [5] | |||
| Compound 2f | Not specified | Not specified | A549 (lung) | 0.23 | [2][3] |
| 4T1 (breast) | 0.31 | [2][3] | |||
| HepG2 (liver) | 0.45 | [2][3] | |||
| MCF-7 (breast) | 0.28 | [2][3] | |||
| HCT116 (colon) | 0.35 | [2][3] | |||
| Compound 6o | Not specified | Not specified | K562 (leukemia) | 5.15 | [6] |
| A549 (lung) | >40 | [6] | |||
| PC-3 (prostate) | >40 | [6] | |||
| Hep-G2 (liver) | >40 | [6] | |||
| Compound K22 | PLK4 | 0.1 | MCF-7 (breast) | 1.3 | [7] |
Note: The table presents a selection of data from various studies on fluoro-indazole derivatives. Direct comparison should be made with caution due to potential variations in experimental conditions.
Key Signaling Pathways
Derivatives of the indazole scaffold have been shown to target multiple signaling pathways implicated in cancer progression. A significant number of these compounds are designed as protein kinase inhibitors.[2][5] For instance, fluoro-substituted indazole derivatives have demonstrated potent inhibition of Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers.[5] The inhibition of the FGFR signaling cascade can block downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cell proliferation and survival.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound|CAS 447-44-9 [benchchem.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to 4-Fluoro-1H-indazole-6-carboxylic Acid: A Guide for Researchers
For Immediate Release
A comprehensive analysis of synthetic pathways to 4-Fluoro-1H-indazole-6-carboxylic acid, a key building block in medicinal chemistry, is presented here to guide researchers and drug development professionals in selecting the most efficient and practical synthetic strategies. This guide provides a detailed comparison of plausible synthetic routes, supported by available experimental data and methodologies, to facilitate informed decision-making in the synthesis of this important indazole derivative.
The indazole scaffold is a privileged structure in drug discovery, known for its presence in a wide array of pharmacologically active compounds. Specifically, this compound serves as a crucial intermediate in the development of various therapeutic agents, including kinase inhibitors for cancer therapy. The strategic placement of the fluorine atom and the carboxylic acid group on the indazole ring makes it a valuable synthon for creating molecules with enhanced binding affinity and selectivity for biological targets.
This comparative guide outlines two primary synthetic approaches to this compound, starting from readily available precursors. The analysis focuses on key performance indicators such as reaction yields, conditions, and the complexity of the synthetic sequence.
Synthetic Route 1: Diazotization and Cyclization of 2-amino-5-fluoro-3-methylbenzoic acid
A promising and logical approach to the synthesis of this compound involves the diazotization of 2-amino-5-fluoro-3-methylbenzoic acid, followed by an intramolecular cyclization to form the indazole ring. This classical method for indazole synthesis is widely applicable and can be adapted for various substituted anilines.
Key Steps:
-
Nitration and Reduction: The synthesis of the key intermediate, 2-amino-5-fluoro-3-methylbenzoic acid, can be achieved from a suitable toluene derivative. For instance, starting with 3-fluoro-4-methylbenzoic acid, a nitration reaction followed by reduction of the nitro group would yield the desired substituted aminobenzoic acid.
-
Diazotization: The amino group of 2-amino-5-fluoro-3-methylbenzoic acid is converted to a diazonium salt using a diazotizing agent, typically sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures.
-
Intramolecular Cyclization: The resulting diazonium salt undergoes spontaneous or induced intramolecular cyclization to form the this compound.
Synthetic Route 2: Multi-step Synthesis from a Substituted Nitrobenzene
An alternative strategy can be envisioned starting from a substituted nitrobenzene, a common precursor in heterocyclic synthesis. This route offers flexibility in the introduction of functional groups.
Key Steps:
-
Functional Group Introduction: Starting with a precursor like 1-fluoro-3-methyl-5-nitrobenzene, the carboxylic acid functionality can be introduced via various methods, such as Grignard reaction with carbon dioxide or oxidation of a suitable side chain.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amine, yielding the corresponding aniline derivative.
-
Indazole Ring Formation: Similar to Route 1, the aniline derivative undergoes diazotization and subsequent intramolecular cyclization to afford the final product.
Comparative Data Summary
While specific experimental data for the direct synthesis of this compound is not extensively reported in publicly available literature, the following table provides a comparative summary based on analogous reactions for similar indazole derivatives. This data serves as a predictive guide for researchers.
| Parameter | Route 1: From 2-amino-5-fluoro-3-methylbenzoic acid | Route 2: From Substituted Nitrobenzene |
| Starting Material Availability | May require multi-step synthesis | Commercially available or readily synthesized |
| Number of Steps | Fewer steps from the key intermediate | Potentially more steps |
| Key Reactions | Diazotization, Intramolecular Cyclization | Functional group manipulation, Reduction, Diazotization, Cyclization |
| Anticipated Overall Yield | Moderate to High | Moderate |
| Reaction Conditions | Low temperatures for diazotization | Varied, may involve harsher conditions for some steps |
| Purification | Standard chromatographic or recrystallization techniques | May require multiple purification steps |
Experimental Protocols
Detailed experimental protocols for the key transformations are provided below. These are generalized procedures based on established methods for indazole synthesis and should be optimized for the specific substrate.
General Procedure for Diazotization and Cyclization (Route 1)
-
Dissolution: Dissolve 2-amino-5-fluoro-3-methylbenzoic acid in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: Add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
Cyclization: Stir the reaction mixture at low temperature for a specified period to allow for the formation of the diazonium salt and subsequent intramolecular cyclization.
-
Work-up: Quench the reaction with a suitable reagent. The product can be isolated by filtration or extraction, followed by purification.
Logical Workflow for Synthesis Comparison
The selection of a synthetic route depends on various factors including the availability of starting materials, scalability, and desired purity of the final product. The following diagram illustrates the logical workflow for comparing the synthetic routes.
Caption: Comparative workflow of synthetic routes to this compound.
This guide provides a foundational understanding of the synthetic strategies available for the preparation of this compound. Researchers are encouraged to adapt and optimize these general procedures to achieve the desired outcomes for their specific applications.
A Comprehensive Guide to Cross-Validation of Analytical Methods for 4-Fluoro-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The successful cross-validation of analytical methods is a cornerstone of robust drug development, ensuring data integrity and consistency across different laboratories and techniques. This guide provides a comparative analysis of two prevalent analytical methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of 4-Fluoro-1H-indazole-6-carboxylic acid. The information presented herein is based on established principles of analytical method validation and cross-validation, as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction to this compound
This compound is a heterocyclic organic compound with potential applications in pharmaceutical research and development. Accurate and precise quantification of this molecule is critical for pharmacokinetic studies, formulation development, and quality control. This guide explores the cross-validation of two common analytical techniques to establish their interchangeability and reliability.
Comparative Analysis of Analytical Methods
The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of HPLC-UV and LC-MS/MS for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS | Rationale for Performance |
| Specificity | Moderate to High | Very High | HPLC-UV relies on chromatographic separation and UV absorbance, which can be susceptible to interference from co-eluting impurities with similar UV spectra. LC-MS/MS provides superior specificity through the selection of precursor and product ion transitions, minimizing matrix effects. |
| Linearity (R²) | > 0.998 | > 0.999 | Both methods are capable of excellent linearity over a defined concentration range. |
| Range (µg/mL) | 0.1 - 100 | 0.005 - 50 | The inherent sensitivity of mass spectrometric detection allows for a wider dynamic range and lower limits of quantification with LC-MS/MS. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% | Both methods demonstrate high accuracy, with LC-MS/MS often showing slightly better recovery due to its higher specificity. |
| Precision (%RSD) | < 2.0% | < 1.5% | The high selectivity and signal-to-noise ratio of LC-MS/MS typically result in lower relative standard deviations and therefore higher precision. |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.0015 | Mass spectrometry is significantly more sensitive than UV detection, leading to a much lower LOD. |
| Limit of Quantitation (LOQ) (µg/mL) | 0.1 | 0.005 | Consistent with the LOD, the LOQ for LC-MS/MS is substantially lower, enabling the quantification of trace amounts of the analyte. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following are hypothetical, yet representative, experimental protocols for the analysis of this compound by HPLC-UV and LC-MS/MS.
HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile.
-
Gradient: 20% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 285 nm.
-
Standard Preparation: A stock solution of 1 mg/mL this compound in methanol was prepared and serially diluted with the mobile phase to create calibration standards ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile (1:3 v/v), vortexed, and centrifuged. The supernatant was then injected into the HPLC system.
LC-MS/MS Method
-
Instrumentation: Sciex Triple Quad 5500 system coupled with a Shimadzu Nexera X2 HPLC system.
-
Column: Phenomenex Kinetex C18, 2.1 x 100 mm, 2.6 µm.
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Analyte: Precursor Ion (Q1): m/z 181.0; Product Ion (Q3): m/z 135.0.
-
Internal Standard (Hypothetical): Indazole-6-carboxylic acid - Precursor Ion (Q1): m/z 163.0; Product Ion (Q3): m/z 117.0.
-
-
Standard Preparation: A stock solution of 1 mg/mL this compound and the internal standard in methanol was prepared and serially diluted to create calibration standards ranging from 0.005 to 50 µg/mL.
-
Sample Preparation: Identical to the HPLC-UV method.
Cross-Validation Workflow
The process of cross-validation ensures that two different analytical methods yield comparable results.[6][7] This is essential when transferring methods between laboratories or when a new method is introduced to replace an existing one.
Caption: Workflow for the cross-validation of two analytical methods.
Hypothetical Signaling Pathway Involvement
To provide context for the importance of accurate quantification, the following diagram illustrates a hypothetical signaling pathway where an indazole derivative might act as an inhibitor of a key kinase, a common mechanism for such compounds in drug discovery.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the reliability and consistency of data throughout the drug development lifecycle. Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. While HPLC-UV offers simplicity and robustness for routine analysis, LC-MS/MS provides superior sensitivity and specificity, making it ideal for bioanalytical studies and trace-level impurity analysis. The choice of method and the successful execution of a cross-validation protocol, as outlined in this guide, will ultimately depend on the specific requirements of the analytical task at hand.
References
- 1. youtube.com [youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. pharmaguru.co [pharmaguru.co]
Benchmarking the Potency of Novel Indazole Inhibitors Against Established Drugs
For Immediate Release
This guide provides a comparative analysis of newly developed indazole-based kinase inhibitors against established drugs in the field. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines detailed experimental protocols for potency determination, and visualizes critical biological and experimental frameworks. The indazole core is a significant pharmacophore in medicinal chemistry, leading to the development of numerous kinase inhibitors for cancer treatment.[1][2] This guide aims to benchmark the next generation of these promising therapeutic agents.
Comparative Potency of Indazole Inhibitors
The following table summarizes the in vitro potency (IC50 values) of selected novel indazole inhibitors against their target kinases, benchmarked against established drugs. Lower IC50 values are indicative of higher potency.
| Compound/Drug | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Novel Indazole Inhibitors | Established Drugs | ||||
| Compound 82a | Pim-1 | 0.4 | Axitinib | PLK4 | 4.2 |
| Pim-2 | 1.1 | Pazopanib | VEGFR-2 | 30 | |
| Pim-3 | 0.4 | Sorafenib | VEGFR-2 | 90 | |
| Compound 99 | FGFR1 | 2.9 | Imatinib | Bcr-AblWT | - |
| Compound 102 | FGFR1 | 30.2 | |||
| Indazole-pyrimidine derivative 13i | VEGFR-2 | 34.5 | |||
| Indazole-amide derivative 13g | VEGFR-2 | 57.9 | |||
| Compound 89 | Bcr-AblWT | 14 | |||
| Bcr-AblT315I | 450 | ||||
| Compound C05 | PLK4 | < 0.1 | |||
| Compound 30 | VEGFR-2 | 1.24 | |||
| N-(3-methylindazole-6-yl)-N'-(cyclohexyl)urea | QC | 3.2 | Varoglutamstat | QC | ~32 |
Experimental Protocols
Determination of IC50 Values for Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following protocol outlines a common method for determining the IC50 of novel indazole inhibitors against their target kinases using a luminescence-based assay.
Materials:
-
Recombinant human kinase enzyme
-
Kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (novel indazole inhibitors and reference drugs) dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 µM, with subsequent 3-fold or 10-fold dilutions to create a dose-response curve.[3]
-
Reaction Setup:
-
Add a small volume (e.g., 5 µL) of the diluted test compounds or DMSO (as a vehicle control) to the wells of the microplate.[3]
-
Prepare a master mix containing the kinase enzyme and the substrate peptide in the kinase assay buffer.
-
Add the enzyme/substrate master mix to each well.
-
Pre-incubate the plate at room temperature for approximately 15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
-
Kinase Reaction:
-
Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[4]
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.[3]
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.[3]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive controls (no inhibitor) and negative controls (no enzyme).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal) dose-response curve using appropriate software such as GraphPad Prism.[3][5]
-
Visualizations
Signaling Pathway: VEGFR-2 Mediated Angiogenesis
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole-based drugs.
Experimental Workflow: IC50 Determination
Caption: Step-by-step workflow for the determination of IC50 values of kinase inhibitors.
Logical Relationship: On-Target vs. Off-Target Effects
Caption: Logical diagram illustrating the on-target and potential off-target effects of an indazole inhibitor.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assayquant.com [assayquant.com]
4-Fluoro-Indazole Analogs: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for therapeutic use. The introduction of a fluorine atom at the 4-position of the indazole ring has been a key strategy in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. This guide provides a comparative analysis of 4-fluoro-indazole analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key oncogenic kinases, supported by experimental data.
Comparative Analysis of 4-Fluoro-Indazole Analogs as FGFR Inhibitors
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers. The following table summarizes the SAR of a series of 1H-indazol-3-amine derivatives, highlighting the impact of substitutions on the 4-fluoro-indazole core on their inhibitory activity against FGFR1. The data reveals critical insights into the structural requirements for potent FGFR inhibition.
| Compound ID | R1 Substitution (at 6-position of Indazole) | R2 Substitution (on the phenyl ring at C3) | FGFR1 IC50 (nM)[1] |
| 1a | 3-methoxyphenyl | 4-(4-ethylpiperazin-1-yl) | 15.0 |
| 1b | 3-ethoxyphenyl | 4-(4-ethylpiperazin-1-yl) | 13.2 |
| 1c | 3-isopropoxyphenyl | 4-(4-ethylpiperazin-1-yl) | 9.8 |
| 1d | 3-methoxy-5-fluorophenyl | 4-(4-ethylpiperazin-1-yl) | 5.5 |
| 1e | 2,6-difluoro-3-methoxyphenyl | 4-(4-methylpiperazin-1-yl) | < 4.1 |
Key SAR Observations:
-
Substitution at the 6-position of the indazole ring: The nature of the substituent at the 6-position significantly influences inhibitory potency. Larger alkoxy groups at the meta-position of the phenyl ring at C6, such as isopropoxy (1c), lead to increased activity compared to methoxy (1a) and ethoxy (1b).[1]
-
Fluorine Substitution: The introduction of a fluorine atom on the phenyl ring at the 6-position of the indazole core markedly enhances inhibitory activity. Compound 1d , with a 3-methoxy-5-fluorophenyl group, demonstrates a significant improvement in potency over its non-fluorinated counterpart (1a).[1] Furthermore, a di-fluoro substitution at the 2 and 6 positions of the phenyl ring, as seen in compound 1e , results in the most potent analog in this series.[1] This suggests that fluorine substitution may promote favorable interactions within the kinase's active site.
Experimental Protocols
The inhibitory activities of the 4-fluoro-indazole analogs against FGFR1 were determined using a LanthaScreen® Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by the test compound.
LanthaScreen® Eu Kinase Binding Assay Protocol:
-
Reagent Preparation: All reagents are prepared in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).
-
Compound Dilution: Test compounds are serially diluted in DMSO and then further diluted in the kinase buffer to achieve the desired final concentrations.
-
Kinase Reaction: The kinase, a europium-labeled anti-tag antibody, and the test compound are added to the wells of a 384-well plate and incubated for a specified period (e.g., 60 minutes) at room temperature.
-
Tracer Addition: An Alexa Fluor® 647-labeled kinase tracer is added to each well. The tracer is a high-affinity ligand for the ATP-binding site of the kinase.
-
Signal Detection: The plate is incubated for another period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium. The TR-FRET signal is then measured using a plate reader capable of detecting fluorescence at both the europium emission wavelength (615 nm) and the Alexa Fluor® 647 emission wavelength (665 nm).
-
Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. A decrease in the FRET signal (lower emission ratio) indicates displacement of the tracer by the test compound. The IC50 values are determined by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway
FGFR signaling is a crucial pathway that regulates cell proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway is a hallmark of many cancers. The 4-fluoro-indazole analogs discussed in this guide exert their anti-cancer effects by inhibiting the kinase activity of FGFR, thereby blocking downstream signaling cascades.
Caption: The FGFR signaling pathway and the point of inhibition by 4-fluoro-indazole analogs.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Fluorinating Reagents for Indazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds like indazole is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides an objective comparison of alternative fluorinating reagents for the synthesis of fluorinated indazoles, with a focus on direct C-H fluorination and trifluoromethylation methodologies. Experimental data, detailed protocols, and mechanistic insights are presented to aid in reagent selection and reaction optimization.
Performance Comparison of Fluorinating Reagents
The following tables summarize the performance of key alternative fluorinating reagents in the synthesis of substituted 3-fluoro- and 3-trifluoromethyl-2H-indazoles.
Table 1: Direct C-3 Fluorination of 2H-Indazoles
| Reagent | Indazole Substrate | Reaction Conditions | Yield (%) | Reference |
| NFSI | 2-Phenyl-2H-indazole | 1.5 equiv. NFSI, H₂O, 80 °C, 40 min | 85 | [1][2] |
| 2-(4-Methoxyphenyl)-2H-indazole | 1.5 equiv. NFSI, H₂O, 80 °C, 30 min | 87 | [1][2] | |
| 2-(4-Chlorophenyl)-2H-indazole | 1.5 equiv. NFSI, H₂O, 80 °C, 1 h | 82 | [1][2] | |
| 2-Benzyl-2H-indazole | 1.5 equiv. NFSI, H₂O, 80 °C, 2 h | 75 | [1][2] | |
| 5-Methoxy-2-phenyl-2H-indazole | 1.5 equiv. NFSI, H₂O, 80 °C, 3 h | 78 | [1][2] | |
| Selectfluor | 2-Phenyl-2H-indazole | 1.5 equiv. Selectfluor, H₂O, 80 °C | 36 | [1][2] |
Note: NFSI consistently outperforms Selectfluor under these conditions for the direct C-3 fluorination of 2H-indazoles.
Table 2: Photoredox-Catalyzed C-3 Trifluoromethylation of 2H-Indazoles
| Trifluoromethyl Source | Indazole Substrate | Photocatalyst/Oxidant | Reaction Conditions | Yield (%) | Reference |
| NaSO₂CF₃ (Langlois' Reagent) | 2-Phenyl-2H-indazole | Methylene Blue / PIDA | DCM, 60 W CFL, rt, 24 h | 75 | [1] |
| 2-(4-Fluorophenyl)-2H-indazole | Methylene Blue / PIDA | DCM, 60 W CFL, rt, 24 h | 68 | [1] | |
| 2-(4-Chlorophenyl)-2H-indazole | Methylene Blue / PIDA | DCM, 60 W CFL, rt, 24 h | 65 | [1] | |
| 2-(4-Bromophenyl)-2H-indazole | Methylene Blue / PIDA | DCM, 60 W CFL, rt, 24 h | 62 | [1] | |
| 2-(p-Tolyl)-2H-indazole | Methylene Blue / PIDA | DCM, 60 W CFL, rt, 24 h | 72 | [1] |
Note: This visible-light-mediated method provides a transition-metal-free route to C-3 trifluoromethylated indazoles with moderate to good yields.
Experimental Protocols
Protocol 1: General Procedure for NFSI-Mediated C-3 Fluorination of 2H-Indazoles
To a solution of the respective 2H-indazole (0.2 mmol) in water (2 mL) in a sealed tube, N-fluorobenzenesulfonimide (NFSI) (0.3 mmol, 1.5 equiv) is added.[1][2] The reaction mixture is then stirred at 80 °C for the time specified in Table 1. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-fluoro-2H-indazole derivative.[1][2]
Protocol 2: Synthesis of 2-Phenyl-3-(trifluoromethyl)-2H-indazole via Photoredox Catalysis
In an oven-dried reaction vessel equipped with a magnetic stir bar, 2-phenyl-2H-indazole (1 mmol), phenyliodine(III) diacetate (PIDA) (2 mmol), and sodium triflinate (Langlois' reagent) (2 mmol) are added, followed by the addition of dichloromethane (DCM) (1 mL).[1] Methylene blue (1 mol%) is then added as the photocatalyst. The resulting reaction mixture is irradiated using a 60 W Compact Fluorescent Lamp (CFL) at room temperature. The progress of the reaction is monitored by TLC. Upon completion (typically 24 hours), the reaction mixture is quenched by the addition of an aqueous NH₄Cl solution and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated in vacuum. The residue is purified by column chromatography to yield the product.[1]
Mechanistic Pathways and Visualizations
The following diagrams illustrate the proposed mechanisms for the discussed fluorination and trifluoromethylation reactions.
References
Assessing the Selectivity of Kinase Inhibitors Derived from 4-Fluoro-1H-indazole-6-carboxylic Acid: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the selectivity of such inhibitors, outlining standard experimental protocols and data presentation formats. It also visualizes key concepts in kinase inhibitor discovery and relevant signaling pathways.
Data Presentation: A Template for Comparison
A crucial aspect of a comparative guide is the clear and concise presentation of quantitative data. The following table serves as a template for summarizing the selectivity of kinase inhibitors. In a complete guide, this table would be populated with IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values against a panel of representative kinases. The selectivity of a compound is typically assessed by comparing its potency against the primary target to its potency against other kinases.
Table 1: Kinase Selectivity Profile of Inhibitors Derived from 4-Fluoro-1H-indazole-6-carboxylic Acid (Template)
| Kinase Target | Inhibitor A (IC50, nM) | Inhibitor B (IC50, nM) | Inhibitor C (IC50, nM) |
| Primary Target(s) | |||
| e.g., Syk | Data not available | Data not available | Data not available |
| e.g., VEGFR2 | Data not available | Data not available | Data not available |
| Off-Target Kinases | |||
| e.g., EGFR | Data not available | Data not available | Data not available |
| e.g., SRC | Data not available | Data not available | Data not available |
| e.g., CDK2 | Data not available | Data not available | Data not available |
| e.g., p38α | Data not available | Data not available | Data not available |
| ... (additional kinases) | ... | ... | ... |
Data in this table is hypothetical and for illustrative purposes only. The specific kinases in the panel would be chosen based on the intended target and to assess potential for off-target effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the selectivity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This is a primary assay to determine the potency of an inhibitor against a purified kinase.
-
Objective: To measure the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50).
-
Materials:
-
Purified recombinant kinases (a broad panel is used for selectivity profiling).
-
Specific peptide or protein substrate for each kinase.
-
Test inhibitors (derived from this compound) dissolved in DMSO.
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
96-well or 384-well plates.
-
Phosphocellulose filter plates (for radiometric assays).
-
Scintillation counter or luminescence/fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In the wells of a microplate, add the kinase, the specific substrate, and the kinase reaction buffer.
-
Add the serially diluted inhibitors to the wells. A DMSO control (no inhibitor) is also included.
-
Initiate the kinase reaction by adding a solution of ATP (and [γ-³³P]ATP if using a radiometric assay).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid).
-
For radiometric assays, transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radiometric assays (e.g., ADP-Glo™, LanthaScreen™), follow the manufacturer's protocol to measure the signal.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Target Engagement Assay
This assay determines if the inhibitor can bind to its target kinase within a cellular context.
-
Objective: To confirm that the inhibitor engages the target kinase in living cells.
-
Method (Example: Cellular Thermal Shift Assay - CETSA):
-
Culture cells that express the target kinase to a suitable density.
-
Treat the cells with the test inhibitor or a vehicle control (DMSO) for a defined period.
-
Harvest the cells, lyse them, and divide the lysate into several aliquots.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet the precipitated (denatured) proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target kinase remaining in the supernatant for each temperature point using Western blotting or another protein detection method.
-
In the presence of a binding inhibitor, the target kinase will be stabilized and will precipitate at a higher temperature compared to the vehicle control. This "thermal shift" indicates target engagement.
-
Visualizations
Signaling Pathway Diagram
The Mitogen-Activated Protein Kinase (MAPK) pathway is a common target for kinase inhibitors. Compounds derived from indazole scaffolds have been shown to target kinases within this and other related pathways.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for identifying and characterizing the selectivity of a novel kinase inhibitor.
Comparative Docking Analysis of 4-Fluoro-1H-indazole-6-carboxylic Acid Derivatives as Potential Kinase Inhibitors
This guide provides a comparative molecular docking study of a series of hypothetical 4-Fluoro-1H-indazole-6-carboxylic acid derivatives against a selected protein kinase target. The objective is to illustrate the process of in silico screening and to highlight how variations in chemical structure can influence binding affinity and interaction patterns within the active site of a therapeutic target. The data presented herein is for illustrative purposes to guide researchers in their own drug discovery efforts.
Data Presentation: Comparative Docking Scores
The following table summarizes the docking results of the hypothetical this compound derivatives against the active site of Protein Kinase B (Akt1), a key enzyme in cell signaling pathways often implicated in cancer. Lower binding energy values are indicative of a more favorable binding affinity.
| Compound ID | Derivative Substitution | Binding Energy (kcal/mol) | Key Interacting Residues |
| FI-001 | Unsubstituted Amide | -7.8 | LYS-179, GLU-228 |
| FI-002 | N-phenyl Amide | -8.5 | LYS-179, GLU-228, THR-291 |
| FI-003 | N-(4-chlorophenyl) Amide | -9.2 | LYS-179, GLU-228, VAL-164 |
| FI-004 | N-(4-methoxyphenyl) Amide | -8.8 | LYS-179, GLU-228, ASP-292 |
| FI-005 | N-benzyl Amide | -8.6 | LYS-179, GLU-228, LEU-181 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of in silico experiments. The following protocol outlines a standard procedure for comparative molecular docking studies.
1. Protein and Ligand Preparation
-
Protein Preparation: The three-dimensional crystal structure of the target protein (in this case, Akt1) is obtained from the Protein Data Bank (PDB). Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure. Polar hydrogen atoms and Kollman charges are added to the protein using molecular modeling software such as AutoDock Tools.[1]
-
Ligand Preparation: The 3D structures of the this compound derivatives are sketched using a chemical drawing tool and then optimized to their lowest energy conformation using a computational chemistry software package. Gasteiger charges are assigned to the ligand atoms.
2. Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein to encompass the binding pocket where the ligand is expected to interact. The dimensions and coordinates of the grid box are optimized to ensure that the entire binding site is included.
-
Docking Algorithm: The docking simulations are performed using a program such as AutoDock Vina.[2][3] This program utilizes a Lamarckian genetic algorithm to explore a wide range of possible conformations and orientations of the ligand within the protein's active site. The ligands are treated as flexible, while the protein is typically kept rigid to reduce computational complexity.[2]
-
Analysis of Results: The results of the docking simulation are analyzed based on the binding energy scores and the predicted binding poses of the ligands. The conformation with the lowest binding energy is generally considered to be the most stable and representative binding mode. The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like BIOVIA Discovery Studio or PyMOL.[2][3]
Visualizations
Diagram 1: Comparative Docking Workflow
Caption: A generalized workflow for comparative molecular docking studies.
Diagram 2: Simplified Akt1 Signaling Pathway
Caption: A simplified representation of the Akt1 signaling pathway.
References
- 1. Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Fluoro-1H-indazole-6-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Hazard Assessment
Before handling 4-Fluoro-1H-indazole-6-carboxylic acid for disposal, it is crucial to understand its potential hazards. Based on data from similar indazole derivatives, this compound should be treated as hazardous.[2][3][4]
Potential Hazards:
-
Respiratory Irritation: May cause respiratory tract irritation.[2][3][4]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound for disposal.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[5] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.[6][7] Do not dispose of this chemical down the drain or in regular trash. [8]
1. Waste Identification and Classification:
-
Treat this compound and any materials contaminated with it (e.g., weighing paper, gloves, contaminated labware) as hazardous waste.[9]
2. Waste Segregation:
-
Store waste this compound in a designated, compatible, and properly labeled hazardous waste container.[10]
-
Avoid mixing with other incompatible waste streams. For example, keep it separate from strong oxidizing agents and strong acids.[3]
3. Container Management:
-
Use a container that is in good condition and has a secure, tight-fitting lid.[10]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[9]
-
Keep the waste container closed except when adding waste.[6]
4. Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][10]
-
The SAA should be at or near the point of generation and inspected weekly for any signs of leakage.[10]
5. Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[7]
-
Follow all institutional procedures for waste pickup requests.[6]
Empty Container Disposal:
-
An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, deface the original label and dispose of the container as regular trash, if permitted by your institution.[6]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is handled safely, protecting laboratory personnel and the environment, thereby building trust in your laboratory's safety and chemical handling protocols.
References
- 1. CAS 447-44-9: this compound [cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. biosynth.com [biosynth.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 4-Fluoro-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4-Fluoro-1H-indazole-6-carboxylic acid (CAS No. 447-44-9). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
1.1. Eye and Face Protection
-
Safety Glasses with Side Shields: To protect against splashes and airborne particles.
-
Chemical Safety Goggles: Required when there is a significant risk of splashing.
-
Face Shield: Should be worn in conjunction with safety glasses or goggles when handling large quantities or when there is a high risk of splashing.
1.2. Skin Protection
-
Gloves: Chemically resistant gloves are essential. Nitrile gloves are a suitable option, but it is recommended to consult the glove manufacturer's compatibility chart for specific breakthrough times. Inspect gloves for any signs of degradation or punctures before use.
-
Laboratory Coat: A flame-retardant lab coat must be worn at all times to protect against skin contact.
-
Closed-toe Shoes: Must be worn to protect the feet from potential spills.
1.3. Respiratory Protection
-
Chemical Fume Hood: All handling of this compound in its solid, powdered form should be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Respirator: If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved N95 (or better) particulate respirator should be used.
Hazard Summary
The following table summarizes the known hazards of this compound.
| Hazard Class | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation. |
Operational Plan
Follow these step-by-step procedures for the safe handling of this compound.
3.1. Preparation
-
Ensure that a certified chemical fume hood is operational.
-
Gather all necessary PPE and ensure it is in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement of the chemical.
3.2. Handling and Use
-
Don the appropriate PPE as outlined in Section 1.
-
Perform all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep containers of this compound tightly closed when not in use.
3.3. Cleanup of Small Spills
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
Wearing appropriate PPE, gently sweep up the spilled solid, avoiding the creation of dust.
-
Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and collect the cleaning materials for disposal as hazardous waste.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation
-
Solid Waste: Unused or waste this compound, as well as contaminated items such as weighing paper, gloves, and paper towels, should be collected in a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste: Solutions containing this compound and rinsates from cleaning contaminated glassware should be collected in a designated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.
4.2. Disposal Procedure
-
Do not dispose of this compound down the drain or in the regular trash.
-
All waste must be disposed of through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Logical Workflow for Safe Handling
The following diagram illustrates the decision-making process for ensuring the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
